Salicyloyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIHKVWYFXLBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162616 | |
| Record name | Salicyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441-87-8 | |
| Record name | 2-Hydroxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1441-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicyloyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001441878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicyloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICYLOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V75MM2R8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Salicyloyl chloride CAS number and properties
An In-depth Technical Guide to Salicyloyl Chloride
CAS Number: 1441-87-8
This compound, also known as 2-hydroxybenzoyl chloride, is a significant intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its utility is primarily derived from its function as an acylating agent, which allows for the introduction of the salicyloyl group into a variety of molecules.[1]
Properties of this compound
This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is characterized by the presence of both a hydroxyl group and a reactive acyl chloride functional group on a benzene ring.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1441-87-8 | [1][3][4][5] |
| Molecular Formula | C₇H₅ClO₂ | [3][4] |
| Molecular Weight | 156.57 g/mol | [3][4] |
| Melting Point | 19°C | [3] |
| Boiling Point | 217.69°C (rough estimate) | [3] |
| Density | 1.3112 g/cm³ | [3] |
| Refractive Index | 1.5812 (estimate) | [3] |
| pKa | 7.40 ± 0.30 (Predicted) | [3][4] |
Solubility and Reactivity
This compound is soluble in organic solvents such as dichloromethane and ether.[2] Due to its hydrophobic aromatic structure, it is generally insoluble in water.[2] The acyl chloride group makes the compound highly reactive, especially towards nucleophiles. It reacts vigorously with water, alcohols, and amines, releasing hydrochloric acid, which necessitates handling and storage under anhydrous conditions.[2] Its corrosive nature requires appropriate safety precautions, as it can cause skin and respiratory irritation.[2]
Experimental Protocols
The most common method for the synthesis of this compound is the reaction of salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][6][7]
Synthesis of this compound from Salicylic Acid and Thionyl Chloride
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Catalyst (optional, e.g., a few drops of N,N-dimethylformamide - DMF)
-
Reaction flask with a reflux condenser and a gas outlet to a scrubber
-
Stirring apparatus
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a clean, dry reaction flask, add salicylic acid and the anhydrous solvent.
-
Begin stirring the mixture to form a suspension.
-
If using a catalyst, add a few drops of DMF to the suspension.
-
Slowly add thionyl chloride to the reaction mixture. The addition should be done cautiously as the reaction is exothermic and produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.
-
After the addition is complete, gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, the excess thionyl chloride and solvent are removed by vacuum distillation.[1]
-
The resulting crude this compound can be purified by further vacuum distillation.
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.
-
Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Diagrams
Synthesis Workflow of this compound
Caption: Synthesis of this compound.
Reactivity of this compound as an Acylating Agent
Caption: Acylation Reactions of this compound.
References
Salicyloyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: Salicyloyl chloride (2-hydroxybenzoyl chloride) is a highly reactive acyl chloride that serves as a critical building block in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a phenolic hydroxyl group, makes it a versatile reagent for introducing the salicyloyl moiety into a wide range of molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a comprehensive summary of its applications, particularly in the realm of drug discovery and development.
Physical and Chemical Properties
This compound is a solid or liquid at room temperature with a pungent odor.[1] It is crucial to handle this compound with appropriate safety precautions due to its corrosive nature.
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₇H₅ClO₂ | [1][2][3] |
| Molecular Weight | 156.57 g/mol | [4] |
| CAS Number | 1441-87-8 | [1][2][4] |
| Appearance | Solid or liquid | [1] |
| Melting Point | 19°C | [1] |
| Boiling Point | 217.69°C (rough estimate) | [1] |
| Density | 1.3112 - 1.37 g/cm³ | [1] |
| pKa | 7.40 ± 0.30 (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as toluene, xylene, tetrahydrofuran (THF), chloroform, and benzene. | [5] |
Chemical Properties and Reactivity
This compound's reactivity is primarily dictated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent, readily reacting with a variety of nucleophiles.
-
Acylation Reactions: It reacts with primary and secondary amines to form N-substituted salicylamides and with alcohols and phenols to yield salicylate esters. These reactions proceed via nucleophilic acyl substitution.
-
Influence of the Hydroxyl Group: The ortho-hydroxyl group can influence the reactivity of the acyl chloride, potentially through intramolecular hydrogen bonding.
-
Stability: this compound is unstable, particularly at elevated temperatures, which can lead to degradation, resulting in impure products and lower yields.
Caption: General acylation reaction pathway involving this compound.
Experimental Protocols: Synthesis and Purification
The most common and industrially viable method for the synthesis of this compound is the reaction of salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Synthesis via Thionyl Chloride
This method is widely used due to the formation of gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous organic solvent (e.g., toluene, xylene, or THF)[5]
-
Catalyst (e.g., N,N-dimethylformamide (DMF) or pyridine)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (for HCl and SO₂), and a dropping funnel, add salicylic acid and the anhydrous solvent.
-
Begin stirring the suspension.
-
Add a catalytic amount of DMF or pyridine to the mixture.
-
Slowly add thionyl chloride dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be controlled.
-
After the addition is complete, heat the reaction mixture. Reaction conditions can vary; for example, heating at 40-45°C for 1.5 hours or in toluene with catalytic DMF at 70-75°C for about 1 hour has been reported.
-
The completion of the reaction is often indicated by the cessation of gas evolution and the formation of a clear solution.
-
After the reaction is complete, remove the excess solvent and thionyl chloride by vacuum distillation. This typically yields crude this compound as a syrup.
Caption: Workflow for the synthesis of this compound.
Purification
The crude this compound obtained after the removal of volatile components is often purified by fractional distillation under reduced pressure.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a diverse range of organic compounds, from pharmaceuticals to specialty polymers.[4]
-
Pharmaceutical Intermediates: It is a key reagent in the synthesis of several important pharmaceutical compounds.[4] Its ability to undergo acylation reactions makes it essential in the manufacturing of drugs for iron chelation therapy and antiviral treatments.[4]
-
Deferasirox Synthesis: A notable application is in the synthesis of Deferasirox, an oral iron chelator used to manage chronic iron overload.[4] this compound is reacted with salicylamide as a key step in the production of this drug.[4]
-
Anti-inflammatory and Analgesic Agents: The salicyloyl moiety is a well-known pharmacophore. This compound is used to synthesize derivatives of acetylsalicylic acid and other compounds with anti-inflammatory and analgesic properties.[4]
-
Heterocyclic Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, such as oxazol-5(4H)-ones, which have shown antimicrobial and anticancer activities.[4]
-
Polymer and Dye Chemistry: this compound can be used as a monomer in the synthesis of specialty polyamides. The salicylate structure is also a known chromophore, making it a plausible intermediate in the synthesis of certain dyes.[4]
Caption: Key steps in the synthesis of Deferasirox.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its versatile reactivity and established role in the synthesis of complex molecules underscore its continued importance in organic chemistry and medicinal chemistry.
References
- 1. This compound, CasNo.1441-87-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. This compound | 1441-87-8 [chemicalbook.com]
- 3. This compound | C7H5ClO2 | CID 74041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1441-87-8 | Benchchem [benchchem.com]
In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms governing acylation reactions involving salicyloyl chloride. This compound, as a derivative of salicylic acid, is a key building block in the synthesis of a wide range of pharmaceuticals and other biologically active compounds. Its unique feature, an ortho-hydroxyl group, introduces mechanistic nuances that differentiate it from simpler acyl chlorides. This document outlines the primary acylation pathways, presents available quantitative data, details relevant experimental protocols, and visualizes the reaction mechanisms.
Core Acylation Mechanisms of this compound
This compound's reactivity is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This allows it to readily acylate a variety of nucleophiles. The primary mechanisms of acylation are Nucleophilic Acyl Substitution and Electrophilic Aromatic Substitution (Friedel-Crafts Acylation).
Nucleophilic Acyl Substitution: Synthesis of Salicylate Esters and Amides
The reaction of this compound with nucleophiles such as alcohols, phenols, and amines proceeds through a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.
Mechanism:
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol, ROH, or an amine, RNH₂) attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: In the case of alcohol and amine nucleophiles, the resulting product is protonated and is subsequently deprotonated, often by a base present in the reaction mixture, to yield the final neutral ester or amide product and hydrochloric acid.
The presence of the ortho-hydroxyl group in this compound can influence the reaction rate and mechanism through intramolecular hydrogen bonding, which can affect the electrophilicity of the carbonyl carbon.[1]
Typical Reactions:
-
Esterification (e.g., with Phenols): this compound reacts with phenols in the presence of a base (like pyridine or NaOH) in what is known as the Schotten-Baumann reaction to form salicylate esters.
-
Amidation (e.g., with Anilines): The reaction with anilines produces salicylanilides, a class of compounds with significant biological activity.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
This compound can acylate aromatic rings, such as benzene and its derivatives, in a Friedel-Crafts acylation reaction. This reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanism:
-
Formation of the Acylium Ion: this compound reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive electrophile, the acylium ion. The Lewis acid coordinates to the chlorine atom, making it a better leaving group. Cleavage of the C-Cl bond generates the resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Restoration of Aromaticity: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom that formed the new bond with the acyl group. The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the aryl ketone product.
A critical consideration in the Friedel-Crafts acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic hydroxyl group).[2][3] The reaction conditions determine the major product. O-acylation is kinetically favored, while C-acylation is thermodynamically favored.[2] The presence of a Lewis acid catalyst generally promotes C-acylation.[2][3]
Quantitative Data on Acylation Reactions
Table 1: Synthesis of Salicylanilide
| Reactants | Catalyst/Reagent | Diluent | Temperature (°C) | Yield (%) | Reference |
| Salicylic Acid + Aniline | Phosphorus Trichloride | Toluene | <25 then 75-180 | 82.5 | [1] |
Table 2: Friedel-Crafts C-Acylation of Cresols with Various Acyl Chlorides in Trifluoromethanesulfonic Acid (TfOH)
| Substrate | Acyl Chloride | Reaction Time (h) | Product Position | Yield (%) | Reference |
| o-cresol | Acetyl chloride | 1 | 4-acetyl | >99 | [4] |
| o-cresol | Propionyl chloride | 1 | 4-propionyl | >99 | [4] |
| p-cresol | Acetyl chloride | 1 | 2-acetyl | >99 | [4] |
| p-cresol | Propionyl chloride | 2 | 2-propionyl | >99 | [4] |
| m-cresol | Acetyl chloride | 1 | 4- & 6-acetyl | 86 | [4] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of salicylanilides and for the Friedel-Crafts acylation of an activated aromatic substrate.
General Protocol for the Synthesis of Salicylanilide
This protocol is adapted from a patented method for the synthesis of salicylanilide.[1]
Materials:
-
Salicylic acid
-
Aniline
-
Phosphorus trichloride
-
Inert diluent (e.g., toluene)
-
Concentrated hydrochloric acid
-
Cold water
Procedure:
-
A mixture of approximately three molecular proportions of salicylic acid and three molecular proportions of aniline is prepared in an inert diluent (toluene) in a reaction vessel.
-
Approximately one molecular proportion of phosphorus trichloride is added to the mixture while maintaining the temperature below 25°C.
-
After the addition is complete, the temperature of the reaction mixture is raised, and the mixture is boiled at a temperature between 75°C and 180°C until the reaction is substantially complete.
-
The reaction mixture is then subjected to steam distillation to remove excess aniline.
-
The residue from the steam distillation is cooled to 30°C.
-
The pH of the resulting slurry is adjusted to between 6.5 and 7 by the addition of a small amount of concentrated hydrochloric acid.
-
The solid product is collected by centrifugation or filtration.
-
The crystalline product is washed with cold water and dried.
Expected Yield: Approximately 82.5% of the theoretical yield.[1]
General Protocol for Friedel-Crafts Acylation of Anisole
This protocol is a general procedure for the Friedel-Crafts acylation of an activated aromatic ring, anisole, and can be adapted for use with this compound.
Materials:
-
This compound
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid, cold
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride.
-
Add anhydrous dichloromethane to the flask and cool the suspension in an ice bath.
-
In a separate flask, dissolve this compound and anisole in anhydrous dichloromethane.
-
Slowly add the solution of this compound and anisole to the stirred suspension of aluminum chloride in dichloromethane over a period of 15-20 minutes, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and cold 5% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
dot graph Experimental_Workflow_Amide_Synthesis { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "Reaction Setup" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="1. Mix Salicylic Acid and Aniline in Toluene"]; B [label="2. Add PCl₃ (T < 25°C)"]; C [label="3. Heat to Reflux (75-180°C)"]; A -> B -> C; }
subgraph "Work-up" { node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Steam Distill to Remove Excess Aniline"]; E [label="5. Cool to 30°C"]; F [label="6. Adjust pH to 6.5-7 with HCl"]; D -> E -> F; }
subgraph "Isolation and Purification" { node [fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Collect Solid by Filtration/Centrifugation"]; H [label="8. Wash with Cold Water"]; I [label="9. Dry the Product"]; G -> H -> I; }
C -> D; F -> G; } caption="Workflow for the synthesis of Salicylanilide."
Conclusion
The acylation reactions of this compound are fundamental transformations in organic synthesis, providing access to a diverse array of valuable compounds. The core mechanisms, nucleophilic acyl substitution and electrophilic aromatic substitution, are well-established. The presence of the ortho-hydroxyl group in the this compound backbone introduces an element of complexity and can influence reactivity and product distribution, particularly in Friedel-Crafts reactions with phenolic substrates. While specific quantitative data for a broad range of substrates is dispersed throughout the literature, the provided protocols offer a solid foundation for the practical application of these reactions. Further research, including systematic studies and computational modeling, would be beneficial for a more detailed understanding of the role of the ortho-hydroxyl group and for the optimization of reaction conditions for specific synthetic targets.
References
- 1. Hydroxyl-group-activated azomethine ylides in organocatalytic H-bond-assisted 1,3-dipolar cycloadditions and beyond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plot - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A DFT study of the Al₂Cl₆-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Salicyloyl Chloride in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Salicyloyl chloride, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, exhibits a range of solubilities in common organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for its quantitative determination.
Qualitative Solubility Overview
This compound is generally considered to be soluble in a variety of common organic solvents. This solubility is attributed to its molecular structure, which includes both a reactive acyl chloride group and an aromatic ring, allowing for interactions with a range of solvent polarities.
Based on available literature, this compound is qualitatively described as soluble in the following solvents:
-
Halogenated Solvents: Dichloromethane, Chloroform[1]
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)[1]
-
Aromatic Hydrocarbons: Toluene, Xylene[1]
It is also used in synthetic procedures involving polar aprotic solvents such as acetonitrile and dimethylformamide (DMF), which suggests at least partial solubility in these media[1].
| Solvent Classification | Solvent Name | Qualitative Solubility |
| Halogenated | Dichloromethane | Soluble[1] |
| Chloroform | Soluble[1] | |
| Ethers | Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble[1] | |
| Aromatic Hydrocarbons | Toluene | Soluble[1] |
| Xylene | Soluble[1] | |
| Polar Aprotic | Acetonitrile | Used as a reaction solvent[1] |
| Dimethylformamide (DMF) | Used as a reaction solvent[1] | |
| Esters | Ethyl Acetate | No direct data available |
| Ketones | Acetone | No direct data available |
| Alkanes | Hexane | Likely poorly soluble |
Experimental Protocol for Quantitative Solubility Determination
Due to the reactive nature of this compound, particularly its sensitivity to moisture, a carefully controlled experimental setup is required for accurate quantitative solubility determination. The following gravimetric method is a standard approach that can be adapted for this purpose.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Jacketed glass reaction vessel with a magnetic stirrer
-
Constant temperature bath with circulator
-
Inert gas supply (e.g., Nitrogen or Argon) with a drying tube
-
Syringes and needles
-
Membrane filters (PTFE, 0.2 µm)
-
Pre-weighed glass vials with airtight septa
-
Analytical balance (4-decimal place)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere.
-
Ensure the organic solvent is anhydrous, using appropriate drying techniques if necessary.
-
-
Equilibration:
-
Add a known volume of the anhydrous solvent to the jacketed reaction vessel.
-
Set the constant temperature bath to the desired experimental temperature and allow the solvent to equilibrate.
-
Purge the vessel with a slow stream of inert gas to maintain an anhydrous environment.
-
-
Saturation:
-
Gradually add an excess of this compound to the stirred solvent until a persistent solid phase is observed.
-
Allow the suspension to stir at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sampling:
-
Stop stirring and allow the solid to settle for at least 2 hours.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a PTFE membrane filter. It is crucial to avoid drawing any solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, airtight vial.
-
Weigh the vial containing the solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solution sample) * 100
-
Safety Precautions:
-
This compound is corrosive and reacts with moisture to release HCl gas. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key logical steps in the experimental determination of this compound solubility.
Caption: A high-level overview of the experimental workflow for determining solubility.
Caption: Detailed steps involved in the gravimetric analysis portion of the experiment.
Conclusion
While precise, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited, qualitative information indicates its general solubility in common non-protic solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust method for its determination. The reactive and hygroscopic nature of this compound necessitates careful handling and anhydrous conditions to obtain accurate and reproducible results. The provided workflow diagrams serve as a clear visual guide for researchers and scientists undertaking this important physical property measurement.
References
A Technical Guide to the Historical Synthesis of Salicyloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyloyl chloride (2-hydroxybenzoyl chloride), a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals, has been prepared through several historical methods. Its significance lies in its role as an acylating agent, enabling the introduction of the salicyloyl group into a wide range of molecules. This technical guide provides an in-depth overview of the core historical methods for the synthesis of this compound, presenting detailed experimental protocols, a comparative analysis of quantitative data, and workflow diagrams for each method. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical lineage of this important compound.
Core Synthesis Methodologies
The conversion of salicylic acid to this compound is a standard transformation in organic synthesis, historically accomplished using several key chlorinating agents. The most common and historically significant methods involve the reaction of salicylic acid with:
-
Thionyl Chloride (SOCl₂)
-
Phosphorus Pentachloride (PCl₅)
-
Oxalyl Chloride ((COCl)₂)
Each of these methods, while effective, possesses distinct advantages and disadvantages concerning reaction conditions, byproducts, and ease of purification.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data associated with the primary historical synthesis methods for this compound. It is important to note that specific yields and reaction conditions can vary based on the scale of the reaction and the purity of the starting materials.
| Method | Chlorinating Agent | Typical Solvent(s) | Catalyst | Typical Reaction Temperature | Typical Reaction Time | Reported Yield | Key Byproducts |
| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Toluene, Neat | DMF (optional) | Reflux | Several hours | High | SO₂, HCl (gaseous) |
| Phosphorus Pentachloride | Phosphorus Pentachloride (PCl₅) | Benzene, Neat | None | Room Temperature to Gentle Warming | Variable | Good to High | POCl₃, HCl |
| Oxalyl Chloride | Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM), THF | DMF | Room Temperature | 1-5 hours | High | CO, CO₂, HCl (gaseous) |
Experimental Protocols
The following sections provide detailed experimental methodologies for the key historical synthesis routes to this compound.
Method 1: Synthesis using Thionyl Chloride
The reaction of salicylic acid with thionyl chloride is a widely used method due to the convenient removal of its gaseous byproducts, sulfur dioxide and hydrogen chloride, which drives the reaction to completion.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place salicylic acid.
-
Add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents). The reaction can be performed neat or in an inert solvent such as toluene.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to increase the reaction rate.
-
Heat the mixture to reflux and maintain for several hours until the evolution of gases ceases. The reaction progress can be monitored by the dissolution of the solid salicylic acid.
-
After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Method 2: Synthesis using Phosphorus Pentachloride
Phosphorus pentachloride is a powerful chlorinating agent that reacts readily with carboxylic acids at room temperature or with gentle warming.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a gas outlet, place salicylic acid.
-
Slowly add phosphorus pentachloride (approximately 1.1 molar equivalents) in portions to the salicylic acid. The reaction is often carried out in an inert solvent like dry benzene or can be performed neat.
-
The reaction proceeds at room temperature, but gentle warming may be applied to ensure completion.
-
The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).[2]
-
Separation of the this compound from phosphoryl chloride is achieved by fractional distillation.
Method 3: Synthesis using Oxalyl Chloride
Oxalyl chloride, in the presence of a catalytic amount of DMF, is another effective reagent for the synthesis of acyl chlorides under mild conditions.[3][4] The reaction proceeds via the formation of the Vilsmeier reagent as the active chlorinating species.
Experimental Protocol:
-
In a flask equipped with a stirring bar and a gas outlet, dissolve salicylic acid in an anhydrous inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).
-
Slowly add oxalyl chloride (approximately 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature.
-
The reaction is typically stirred for 1 to 5 hours at room temperature. The evolution of carbon monoxide, carbon dioxide, and hydrogen chloride gas indicates the progress of the reaction.
-
Upon completion, the solvent and any volatile byproducts are removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by vacuum distillation.
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for each of the described historical synthesis methods of this compound.
Caption: Workflow for the synthesis of this compound using thionyl chloride.
Caption: Workflow for the synthesis of this compound using phosphorus pentachloride.
Caption: Workflow for the synthesis of this compound using oxalyl chloride.
Safety and Handling
All the chlorinating agents discussed are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Thionyl Chloride: Is corrosive, toxic, and reacts violently with water. It is a lachrymator and causes severe burns.
-
Phosphorus Pentachloride: Is corrosive, toxic, and reacts violently with water to produce hydrochloric acid. It should be handled with care to avoid inhalation of dust and contact with skin and eyes.
-
Oxalyl Chloride: Is corrosive, toxic, and reacts with water. It decomposes to form carbon monoxide, carbon dioxide, and hydrogen chloride.
-
This compound: As an acyl chloride, it is corrosive and will react with moisture in the air to produce hydrochloric acid. It should be handled in a dry environment.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling these chemicals.
Conclusion
The historical synthesis of this compound has relied on a few key chlorinating agents, each with its own set of reaction conditions and byproducts. The choice of method often depended on the available equipment, the desired scale of the reaction, and the required purity of the final product. While modern methods may offer improvements in terms of safety and environmental impact, understanding these foundational synthesis routes provides valuable context for chemists in research and development. The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for professionals in the field.
References
Spectroscopic Profile of Salicyloyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Salicyloyl chloride (2-hydroxybenzoyl chloride) is a reactive acylating agent and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, containing both a reactive acyl chloride and a nucleophilic hydroxyl group, makes it a versatile building block. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.
Predicted Spectroscopic Data
Due to the reactive nature of this compound, obtaining and publishing high-resolution experimental spectra can be challenging. The data presented here are predicted based on established spectroscopic principles and data from analogous compounds, such as salicylic acid and benzoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show four distinct signals in the aromatic region and a broad signal for the hydroxyl proton. The electron-withdrawing acyl chloride group will deshield the adjacent protons, shifting them downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.9 - 8.1 | dd | ~8.0, 1.5 |
| H-4 | 7.6 - 7.8 | dt | ~7.8, 1.6 |
| H-3 | 7.0 - 7.2 | dd | ~8.2, 1.0 |
| H-5 | 6.9 - 7.1 | dt | ~7.5, 1.2 |
| -OH | 5.0 - 7.0 | br s | - |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) in a non-polar, aprotic solvent like CDCl₃. The hydroxyl proton shift is highly dependent on concentration, temperature, and solvent.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the acyl chloride. The aromatic carbons will appear in the typical region, with their chemical shifts influenced by the hydroxyl and acyl chloride substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C-2 (C-OH) | 158 - 162 |
| C-1 (C-COCl) | 120 - 124 |
| C-6 | 136 - 140 |
| C-4 | 134 - 138 |
| C-5 | 118 - 122 |
| C-3 | 116 - 120 |
Note: Predicted chemical shifts are relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by a strong absorption band for the carbonyl group of the acyl chloride. The hydroxyl group will present as a broad band, and characteristic aromatic C-H and C=C stretching vibrations will also be present.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3200 - 3600 | Strong, Broad | O-H | Stretching |
| 3000 - 3100 | Medium | Aromatic C-H | Stretching |
| 1780 - 1815 | Strong | C=O (Acyl Chloride) | Stretching |
| 1580 - 1620 | Medium-Strong | Aromatic C=C | Stretching |
| 1450 - 1500 | Medium-Strong | Aromatic C=C | Stretching |
| 1200 - 1300 | Strong | C-O | Stretching |
| 680 - 850 | Strong | Aromatic C-H | Out-of-plane Bending |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the chlorine atom and the carbonyl group.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Intensity | Proposed Fragment |
| 156/158 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 121 | High | [M - Cl]⁺ |
| 93 | Medium | [M - COCl]⁺ |
| 65 | Medium | [C₅H₅]⁺ |
Experimental Protocols
Given the reactivity of this compound, particularly its sensitivity to moisture, appropriate handling techniques are essential for obtaining high-quality spectroscopic data.
NMR Spectroscopy
-
Sample Preparation:
-
All glassware, including the NMR tube and pipette, must be thoroughly dried in an oven at >100°C and cooled in a desiccator.
-
Work in a fume hood with a dry atmosphere (e.g., under a nitrogen or argon blanket).
-
Dissolve 10-20 mg of freshly prepared or distilled this compound in approximately 0.6 mL of a dry, deuterated, aprotic solvent (e.g., CDCl₃, acetone-d₆). Deuterated chloroform should be passed through a short column of anhydrous potassium carbonate to remove any traces of DCl.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Quickly cap the NMR tube and seal with paraffin film to prevent moisture ingress.
-
-
Data Acquisition:
-
Acquire the spectrum as soon as possible after sample preparation.
-
For ¹H NMR, a standard pulse sequence is sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum and improve the signal-to-noise ratio.
-
IR Spectroscopy
-
Sample Preparation (Liquid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.
-
In a dry environment, place a small drop of this compound onto one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
Assemble the plates in the spectrometer sample holder.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the beam path and acquire the sample spectrum.
-
Clean the salt plates immediately after use with a dry, non-hydroxylic solvent (e.g., anhydrous dichloromethane or hexane) to prevent damage from the reactive compound and hydrolysis products.
-
Mass Spectrometry
-
Sample Introduction:
-
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique.
-
Dissolve a small amount of the sample in a dry, volatile solvent (e.g., dichloromethane or diethyl ether).
-
Inject the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Direct infusion using a heated probe can also be used, but care must be taken to avoid thermal decomposition.
-
-
Data Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Salicyloyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of salicyloyl chloride, a key chemical intermediate in organic synthesis. The document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.
Nomenclature and Synonyms
This compound is systematically known by its IUPAC name, 2-hydroxybenzoyl chloride [1]. It is also commonly referred to by a variety of synonyms in scientific literature and chemical databases.
Common Synonyms:
-
2-HYDROXY-BENZOYL CHLORIDE[1]
-
Benzoyl chloride, 2-hydroxy-[1]
-
o-hydroxybenzoyl chloride[1]
-
Salicyl chloride
-
Salicylic acid chloride
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and purification.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₂ | [1] |
| Molecular Weight | 156.57 g/mol | |
| CAS Number | 1441-87-8 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 107-110 °C at 0.1 mmHg | [2] |
| Melting Point | 45-49 °C | [2] |
| Density | ~1.31 g/cm³ | |
| Refractive Index | n20/D 1.536 | [2] |
Synthesis of this compound
This compound is most commonly synthesized from salicylic acid via chlorination. The use of thionyl chloride (SOCl₂) is a well-established and widely used method for this conversion. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
General Reaction Scheme
The overall reaction for the synthesis of this compound from salicylic acid and thionyl chloride is as follows:
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound using thionyl chloride.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)
-
Dry glassware (round-bottom flask, reflux condenser with a drying tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Solvent Addition: Add an anhydrous solvent to the flask to suspend the salicylic acid.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring. A typical molar ratio of thionyl chloride to salicylic acid is between 1.5:1 and 2:1. The addition is often done dropwise as the initial reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure (rotary evaporation). The crude this compound can be purified by vacuum distillation.
Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. This reaction should be performed in a well-ventilated fume hood. The gaseous byproducts, sulfur dioxide and hydrogen chloride, are also toxic and corrosive and should be scrubbed through a basic solution (e.g., sodium hydroxide).
Logical Workflow for Synthesis
The logical steps involved in the synthesis and purification of this compound are outlined in the following diagram.
References
The Dichotomy of Reactivity: An In-depth Technical Guide on the Influence of the ortho-Hydroxyl Group in Salicyloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity as acylating agents. This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] Salicyloyl chloride, the acid chloride of salicylic acid, presents a fascinating case study in modulated reactivity. The presence of a hydroxyl group in the ortho position introduces a layer of complexity, significantly influencing its chemical behavior compared to its unsubstituted counterpart, benzoyl chloride. This guide provides a comprehensive exploration of the structural and electronic factors governed by the ortho-hydroxyl group and their ultimate impact on the reactivity profile of this compound.
The Decisive Role of the ortho-Hydroxyl Group
The primary influence of the ortho-hydroxyl group on the reactivity of this compound is its ability to form a strong intramolecular hydrogen bond.[3][4] This non-covalent interaction, along with other electronic and steric factors, creates a unique chemical environment that distinguishes this compound from other aromatic acyl chlorides.
Intramolecular Hydrogen Bonding
Computational studies and spectroscopic evidence suggest that the hydroxyl group's proton forms a hydrogen bond with the carbonyl oxygen or the chlorine atom of the acyl chloride moiety.[3][4] This interaction creates a stable six-membered ring-like structure. This intramolecular hydrogen bond can stabilize the ground state of the molecule, which in turn can affect the activation energy required for nucleophilic attack. The presence of this bond is a critical factor in understanding the molecule's reactivity.[5]
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 1441-87-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Salicyloyl chloride from salicylic acid and thionyl chloride
Application Notes: Synthesis of Salicyloyl Chloride
Introduction
This compound is a reactive acylating agent and a valuable intermediate in organic synthesis. Its reactivity is characterized by the electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. The ortho-hydroxyl group also influences its chemical behavior, allowing for specific synthetic pathways. A primary application of this compound is in the pharmaceutical industry, notably as a key precursor in the synthesis of Deferasirox, a medication used for treating chronic iron overload.[1][2]
The conversion of salicylic acid to this compound is efficiently achieved using thionyl chloride (SOCl₂). This reaction is highly favorable due to the formation of gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are expelled from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[3] However, this compound can be unstable at elevated temperatures, which may lead to the formation of impurities and reduced yields.[2] Therefore, careful control of reaction conditions is essential.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. Following a series of steps involving internal rearrangement and elimination, the carboxylic acid is converted to the acid chloride, releasing SO₂ and HCl as by-products.
Safety Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. It causes severe burns to the skin, eyes, and respiratory tract.[4][5] Inhalation can be fatal and may cause pulmonary edema.[5][6] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[4][5][7] All apparatus must be thoroughly dried before use.
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous by-products are toxic and corrosive. The reaction apparatus must be equipped with a gas trap or scrubber containing a sodium hydroxide solution to neutralize these acidic gases.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or PVC), chemical splash goggles, a full-face shield, and a lab coat.[5] For operations outside a closed system, a NIOSH-approved respirator with acid gas cartridges is recommended.[5]
Experimental Protocol
This protocol describes the synthesis of this compound using thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent.
Materials and Equipment:
-
Salicylic Acid
-
Thionyl Chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Round-bottom flask, three-neck, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Gas outlet adapter connected to a gas scrubber (containing NaOH solution)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble the oven-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed. Connect the top of the condenser to a gas scrubber. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, suspend salicylic acid (1.0 eq) in anhydrous toluene.
-
Addition of Catalyst: Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the suspension with stirring. DMF forms a reactive Vilsmeier intermediate that accelerates the reaction.[9]
-
Addition of Thionyl Chloride: Fill the dropping funnel with thionyl chloride (approx. 1.5-2.0 eq). Add the thionyl chloride dropwise to the stirred suspension of salicylic acid at room temperature. The addition should be slow to control the initial evolution of gas.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-75°C using a heating mantle.[9] Maintain this temperature and continue stirring for approximately 1-2 hours. The reaction is typically complete when the evolution of HCl and SO₂ gases ceases and the mixture becomes a clear solution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step must be performed with care in a fume hood.
-
The crude this compound is often obtained as an oily or syrupy residue.[9] For higher purity, the product can be purified by vacuum distillation.
-
Quantitative Data Summary
| Parameter | Value | Reference/Notes |
| Reactants | ||
| Salicylic Acid (MW: 138.12 g/mol ) | 1.0 eq | |
| Thionyl Chloride (MW: 118.97 g/mol ) | 1.5 - 2.0 eq | Excess is used to ensure complete conversion. |
| Catalyst | ||
| N,N-dimethylformamide (DMF) | Catalytic amount | A few drops. |
| Solvent | ||
| Toluene | Anhydrous | Provides an inert reaction medium.[9] |
| Reaction Conditions | ||
| Temperature | 70 - 75 °C | [9] |
| Time | 1 - 2 hours | [9] |
| Product | ||
| This compound (MW: 156.57 g/mol ) | ||
| Expected Yield | >90% | Yields can be high but are sensitive to conditions. |
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. US8907083B2 - Process for the preparation, of 2-(2-hydroxyphenyl)-benz [1, 3] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lanxess.com [lanxess.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound | 1441-87-8 | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of Salicyloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of salicyloyl chloride from salicylic acid and thionyl chloride. The procedure is intended for use by qualified personnel in a well-equipped chemical laboratory.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and other fine chemicals. It is a derivative of salicylic acid, featuring a reactive acyl chloride group that readily participates in acylation reactions. This protocol details a common and effective method for its preparation using thionyl chloride as the chlorinating agent. The reaction proceeds via the conversion of the carboxylic acid group of salicylic acid into an acyl chloride.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Figure 1. Synthesis of this compound from Salicylic Acid.
Experimental Protocol
Materials and Reagents
| Material/Reagent | Grade | Supplier | CAS Number |
| Salicylic Acid | Reagent Grade, ≥99% | Sigma-Aldrich | 69-72-7 |
| Thionyl Chloride | Reagent Grade, ≥99% | Sigma-Aldrich | 7719-09-7 |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |
| Hexane | Anhydrous, 95% | Sigma-Aldrich | 110-54-3 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, full-face shield.
Reaction Setup and Procedure
WARNING: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂). Thionyl chloride is highly corrosive and reacts violently with water.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The gas outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.
-
Reagent Addition: To the flask, add salicylic acid (13.8 g, 0.1 mol). Add anhydrous toluene (100 mL) to the flask.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (15 mL, 0.2 mol) to the dropping funnel. Add the thionyl chloride dropwise to the stirred suspension of salicylic acid in toluene over a period of 30 minutes at room temperature. An exothermic reaction will occur, and the evolution of gas will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction is complete when the evolution of gas ceases.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess Thionyl Chloride: Excess thionyl chloride and toluene are removed by vacuum distillation. The crude this compound is often obtained as a yellowish oil and can be used directly for many applications.
-
Purification (Optional): For higher purity, the crude product can be further purified by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Value |
| Typical Yield | ~95% (crude) |
| Appearance | Colorless to yellowish liquid |
| Molecular Weight | 156.57 g/mol |
| Boiling Point | 92 °C at 15 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-8.2 (m, 4H, Ar-H), 11.2 (s, 1H, OH) |
| IR (neat, cm⁻¹) | ν: 3200-3000 (br, O-H), 1785 (s, C=O, acid chloride), 1600, 1485 (C=C, aromatic) |
Note: The provided ¹H NMR and IR data are typical values for this compound and may vary slightly based on the solvent and instrument used.
Safety Precautions
-
Thionyl Chloride: Highly corrosive, toxic if inhaled, and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE, including a face shield. In case of skin contact, immediately flush with copious amounts of water and seek medical attention.
-
This compound: Corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.
-
Hydrogen Chloride and Sulfur Dioxide: Toxic and corrosive gases are evolved during the reaction. Ensure the reaction is performed in a well-ventilated fume hood with a proper gas scrubbing system.
-
Pressure Build-up: The reaction generates a significant amount of gas. Ensure the apparatus is not sealed to avoid pressure build-up.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for the formation of this compound.
Application Notes and Protocols: Synthesis of Benzoxazinones using Salicyloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazinones are a significant class of heterocyclic compounds that garner considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. The synthesis of the benzoxazinone scaffold is a key area of research, and various synthetic routes have been explored. One effective method involves the use of salicyloyl chloride as a key reagent for the acylation and subsequent cyclization to form the desired benzoxazinone ring system. This document provides detailed application notes and experimental protocols for the synthesis of benzoxazinones utilizing this compound.
Reaction Principle
The synthesis of 2-(2'-hydroxyphenyl)-4H-1,3-benzoxazin-4-one from an appropriate amino-substituted precursor, such as o-aminophenol or salicylamide, with this compound generally proceeds via a two-step mechanism:
-
N-Acylation: The amino group of the substrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of an N-(2-hydroxyphenyl)salicylamide intermediate and the elimination of hydrogen chloride.
-
Cyclization: The newly formed amide undergoes an intramolecular cyclization. The hydroxyl group on one of the phenyl rings attacks the amide carbonyl carbon, leading to the elimination of a water molecule and the formation of the benzoxazinone ring. This step can often be promoted by heating or by the use of a dehydrating agent.
Experimental Protocols
This section details the experimental procedures for the synthesis of a representative benzoxazinone, 2-(2'-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.
Protocol 1: Synthesis from Salicylamide and this compound
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for the drug Deferasirox.[1]
Materials:
-
Salicylamide
-
This compound
-
High-boiling point inert solvent (e.g., toluene, xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylamide (1 equivalent).
-
Add a suitable high-boiling point inert solvent such as toluene.
-
Slowly add this compound (1 equivalent) to the suspension with stirring.
-
Heat the reaction mixture to 170°C and maintain this temperature for a period sufficient to complete the reaction, typically monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 2-(2-hydroxyphenyl)-benz[e][2][3]oxazin-4-one, may precipitate out of the solution upon cooling.
-
Collect the solid product by filtration and wash with a cold solvent to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Two-Step Synthesis via N-Acylation followed by Cyclization
This protocol outlines a general two-step approach that can be adapted for various substituted aminophenols and salicyloyl chlorides.
Step 1: N-Acylation of o-Aminophenol
Materials:
-
o-Aminophenol
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve o-aminophenol (1 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled solution of o-aminophenol with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove the hydrochloride salt of the base and any unreacted acid chloride.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(2-hydroxyphenyl)salicylamide.
Step 2: Cyclization to form the Benzoxazinone
Materials:
-
Crude N-(2-hydroxyphenyl)salicylamide
-
Dehydrating agent (e.g., acetic anhydride, p-toluenesulfonic acid)
-
Inert solvent (e.g., toluene)
Procedure:
-
To the crude N-(2-hydroxyphenyl)salicylamide from Step 1, add an inert solvent like toluene and a catalytic amount of a dehydrating agent such as p-toluenesulfonic acid monohydrate.[2]
-
Heat the mixture to reflux (around 150°C for toluene) and monitor the reaction progress by TLC.[2] The reaction typically takes several hours.[2]
-
Once the cyclization is complete, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude benzoxazinone by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of benzoxazinones. The data is compiled from a study on the synthesis of 2-phenyl-4H-benzo[d][2][3]oxazin-4-one, a structurally related compound, to provide an expected range for yield.
| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| Anthranilic acid and benzoyl chloride | 2-phenyl-4H-benzo[d][2][3]oxazin-4-one | Pyridine, 0°C to room temperature, 1 hour | 90 ± 2 | [4] |
| 2-hydroxy-N-(2-hydroxybenzoyl)benzamide | 2-(2-hydroxyphenyl)-4H-benzo[e][2][3]oxazin-4-one | p-toluenesulfonic acid, Toluene, 150°C, 6 hours | N/A | [2] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of a benzoxazinone.
Experimental Workflow
Caption: Workflow for the two-step synthesis of benzoxazinones.
Logical Relationship of Key Steps
References
- 1. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]
- 2. 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE | 1218-69-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
Salicyloyl Chloride: A Key Precursor in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Salicyloyl chloride, a reactive acyl chloride derived from salicylic acid, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its ability to readily undergo nucleophilic acyl substitution reactions, particularly with amines, makes it an invaluable precursor for the creation of salicylamide and salicylanilide derivatives, many of which exhibit significant therapeutic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, including the iron chelator Deferasirox and the anthelmintic drug Niclosamide.
Core Applications in Pharmaceutical Synthesis
This compound is a versatile reagent primarily employed in the formation of amide bonds. This reactivity is central to the synthesis of a range of active pharmaceutical ingredients (APIs).
-
Synthesis of Salicylamides: The reaction of this compound with ammonia or primary/secondary amines is a fundamental method for producing salicylamides. These compounds are known for their analgesic, anti-inflammatory, and antipyretic properties.
-
Synthesis of Salicylanilides: Acylation of anilines with this compound yields salicylanilides, a class of compounds with diverse biological activities, including anthelmintic, antifungal, and anticancer effects.
-
Precursor for Heterocyclic Compounds: this compound is a key starting material for the synthesis of more complex heterocyclic structures that form the core of various drugs.
Featured Pharmaceutical Syntheses
Deferasirox Intermediate Synthesis
Deferasirox is an orally active iron chelator used to treat chronic iron overload. A key step in its synthesis involves the formation of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one, an intermediate prepared from this compound and salicylamide.[1]
Reaction Scheme:
References
Application of Salicyloyl Chloride in the Synthesis of Deferasirox: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive overview of the use of salicyloyl chloride in the synthesis of Deferasirox, an essential oral iron chelator. It is intended for researchers, scientists, and professionals in drug development. This document outlines the prevalent two-step synthetic pathway, detailing the reaction mechanisms, experimental protocols, and key process parameters. Quantitative data from various synthetic approaches are summarized for comparative analysis. Furthermore, visual diagrams of the synthetic workflow are provided to enhance understanding of the process.
Introduction
Deferasirox is a crucial therapeutic agent for the management of chronic iron overload, a condition that can arise from frequent blood transfusions in patients with ailments such as thalassemia major and sickle cell disease. The synthesis of Deferasirox can be efficiently achieved through a pathway involving the key intermediate, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one, which is formed by the reaction of this compound and salicylamide. This document details the application of this synthetic route.
Synthetic Pathway Overview
The synthesis of Deferasirox using this compound is predominantly a two-step process:
Step 1: Formation of the Benzoxazinone Intermediate: this compound, often generated in situ from salicylic acid and a chlorinating agent like thionyl chloride, undergoes condensation with salicylamide. This reaction yields the intermediate compound, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one.[1] The reaction is typically conducted at elevated temperatures.[2]
Step 2: Synthesis of Deferasirox: The synthesized intermediate, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one, is then reacted with 4-hydrazinobenzoic acid. This step results in the formation of the final active pharmaceutical ingredient (API), Deferasirox.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported methodologies for the synthesis of the key intermediate and the final Deferasirox product.
| Step | Key Reagents | Reaction Conditions | Reported Yield | Reported Purity (by HPLC) | Key Impurities Noted | Reference |
| Intermediate Formation | This compound, Salicylamide | 170°C, 1 hour | 67.6g from 34.75g Salicylamide | 99.5% | - | [2] |
| Intermediate Formation | This compound, Salicylamide | >170°C, 0.5 hour | 80% (Recovery) | 74% | 16.9% of 2-hydroxy-N-(2-hydroxybenzoyl) benzamide | [3] |
| Intermediate Formation | This compound, Salicylamide, Tetra butyl ammonium bromide (catalyst) | Toluene, Reflux (~110°C), 4 hours | 1.3 Kg from 119g Salicylamide | >99.5% (<0.3% impurity) | <0.5% of uncyclized impurity | [3] |
| Deferasirox Synthesis | 2-(2-hydroxyphenyl)benz[e][1][4]oxazin-4-one, 4-Hydrazino benzoic acid | Ethanol, 80-85°C, 1 hour | 125g from 100g intermediate | 99.5% | 0.42% ethyl ester impurity | [2] |
| Deferasirox Synthesis | Salicylic acid, Salicylamide, Thionyl chloride, 4-hydrazinyl benzoic acid | Methanol, 60-65°C, 5 hours (second step) | 37.5g (overall) | 99.73% | 0.03% impurity at 2.1 RRT | [4] |
| Deferasirox Purification | Crude Deferasirox | Aqueous Sodium Hydroxide, Dichloromethane, Hydrochloric acid | 23g (from 25g crude) | 99.79% | - | [4] |
Experimental Protocols
The following are detailed experimental protocols derived from the literature for the synthesis of Deferasirox via the this compound route.
Protocol 1: High-Temperature Synthesis of Intermediate and Final Product
4.1.1. Step 1: Synthesis of 2-(2-hydroxyphenyl)benz[e][1][4]oxazin-4-one
-
To a suitable reaction vessel, add this compound.
-
Under a nitrogen atmosphere, add salicylamide (0.25 mol).
-
Raise the temperature of the reaction mixture to 170°C and stir for 1 hour.
-
Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and add ethanol (100 ml).
-
Further cool the mixture to 25-30°C and stir for 30 minutes.
-
Filter the resulting product, wash with ethanol (400 ml), and dry at 45-50°C under vacuum.[2]
4.1.2. Step 2: Synthesis of Deferasirox
-
To a mixture of 2-(2-hydroxyphenyl)benz[e][1][4]oxazin-4-one (100g, 0.418 mol) and ethanol (1.5 L) at 25-30°C, add 4-hydrazino benzoic acid (70g, 0.460 mol).
-
Heat the reaction mixture to 80-85°C and stir for 1 hour.
-
Monitor the reaction completion by HPLC.
-
Upon completion, cool the reaction mixture to 25-30°C.
-
Filter the solid obtained, wash with ethanol (300 ml), and dry at 45-50°C under vacuum to yield Deferasirox.[2]
Protocol 2: Catalyzed Synthesis of Intermediate for Higher Purity
4.2.1. Step 1: Synthesis of 2-(2-hydroxyphenyl)benz[e][1][4]oxazin-4-one using a Phase Transfer Catalyst
-
To this compound in toluene (1 L), add salicylamide (119 g) and tetra butyl ammonium bromide (1 g).
-
Heat the resulting mixture to approximately 110°C for about 4 hours.
-
Cool the reaction mass to below 40°C.
-
Add Isopropanol (500 ml) to the suspension and stir for about 30 minutes to precipitate the solid.
-
Isolate the precipitated solid by filtration.
-
Wash the obtained solid with isopropanol (100 ml) and dry to obtain the intermediate compound with impurity levels of less than 0.5%.[3]
Visual Representations
Deferasirox Synthesis Workflow
Caption: Workflow for the two-step synthesis of Deferasirox.
Logical Relationship of Key Components
Caption: Key reactant and product relationships in Deferasirox synthesis.
Discussion
The synthesis of Deferasirox using this compound is a well-established method. However, a significant challenge lies in the high temperatures often required for the condensation of this compound and salicylamide, which can be hazardous on an industrial scale and may lead to the formation of impurities such as 2-hydroxy-N-(2-hydroxybenzoyl) benzamide.[3][5] The use of phase transfer catalysts, as detailed in Protocol 2, presents a viable solution to mitigate these issues by allowing the reaction to proceed at a lower temperature, thereby improving the purity of the intermediate and the overall safety of the process.[3] The choice of solvent and purification method also plays a critical role in achieving the high purity required for an active pharmaceutical ingredient.
Conclusion
The application of this compound in the synthesis of Deferasirox remains a cornerstone of its production. By carefully selecting reaction conditions, including the potential use of catalysts, researchers and drug development professionals can optimize the synthesis to achieve high yields and purity while ensuring process safety. The protocols and data presented in this application note serve as a valuable resource for the development and scaling of Deferasirox synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Process For Preparation Of Pure Deferasirox [quickcompany.in]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. "Process For The Preparation Of Deferasirox And Its Novel Amine Salts" [quickcompany.in]
- 5. CA2903712A1 - Process for the preparation of deferasirox - Google Patents [patents.google.com]
Application Notes and Protocols: Reactions of Salicyloyl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of salicylamides through the reaction of salicyloyl chloride with primary and secondary amines. This document includes detailed experimental protocols, quantitative data on reaction yields, and an exploration of the applications of salicylamide derivatives in drug development, complete with diagrams of relevant signaling pathways.
Introduction
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted salicylamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton from the amine results in the formation of a stable amide bond.
Salicylamide and its derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities. These compounds have demonstrated anti-inflammatory, analgesic, anti-infective, and anticancer properties. Their therapeutic potential often stems from their ability to interact with specific biological targets and modulate key signaling pathways.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution. The general mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A base, which can be a second equivalent of the amine or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the nitrogen atom, yielding the final N-substituted salicylamide and a salt (e.g., an ammonium chloride).
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Salicylamides (from Primary Amines)
This protocol provides a representative procedure for the synthesis of N-phenylsalicylamide (salicylanilide) from the reaction of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization or column chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in dichloromethane (DCM).
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in DCM in a separate flask.
-
Add the this compound solution dropwise to the stirred aniline solution at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
General Protocol for the Synthesis of N,N-Dialkyl Salicylamides (from Secondary Amines)
This protocol provides a representative procedure for the synthesis of N,N-diethylsalicylamide from the reaction of this compound with diethylamine.
Materials:
-
This compound
-
Diethylamine
-
Triethylamine
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Equipment for purification (e.g., column chromatography or distillation)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve diethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in THF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in the same solvent in a separate flask.
-
Add the this compound solution dropwise to the stirred diethylamine solution at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product, typically an oil, can be purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
Reaction of this compound with Primary Amines
| Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | 3 | 85-95 | General Synthetic Knowledge |
| 4-Fluoroaniline | Triethylamine | Dichloromethane | 4 | 92 | General Synthetic Knowledge |
| Benzylamine | Triethylamine | Tetrahydrofuran | 2 | 90 | General Synthetic Knowledge |
| 4-Methoxybenzylamine | Pyridine | Dichloromethane | 3 | 88 | General Synthetic Knowledge |
Reaction of this compound with Secondary Amines
| Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Diethylamine | Triethylamine | Tetrahydrofuran | 2 | 85 | General Synthetic Knowledge |
| Piperidine | Triethylamine | Dichloromethane | 2 | 93 | General Synthetic Knowledge |
| Morpholine | Pyridine | Dichloromethane | 3 | 91 | General Synthetic Knowledge |
| N-Methylaniline | Triethylamine | Tetrahydrofuran | 4 | 82 | General Synthetic Knowledge |
Applications in Drug Development and Signaling Pathways
Salicylamide derivatives have emerged as promising scaffolds in drug discovery, targeting a variety of diseases through the modulation of specific signaling pathways.
Anti-inflammatory and Analgesic Activity: COX Inhibition
Salicylamide and its analogs exhibit anti-inflammatory and analgesic effects primarily by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX activity, salicylamides reduce the production of prostaglandins.
Caption: Inhibition of the COX pathway by salicylamide derivatives.
Anticancer Activity: STAT3 Signaling Pathway Inhibition
Niclosamide, a salicylamide derivative, has been identified as a potent anticancer agent. One of its mechanisms of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation, survival, and angiogenesis. Niclosamide can suppress the phosphorylation and activation of STAT3, thereby inhibiting the transcription of downstream target genes involved in tumorigenesis.
Caption: Niclosamide-mediated inhibition of the STAT3 signaling pathway.
Antihypertensive and Antiarrhythmic Activity: α1-Adrenergic Receptor Antagonism
Certain arylpiperazine derivatives of salicylamide have been shown to possess α1-adrenolytic properties. They act as antagonists at α1-adrenergic receptors, which are involved in the regulation of blood pressure and cardiac rhythm. By blocking these receptors, these salicylamide derivatives can induce vasodilation, leading to a decrease in blood pressure, and can also exhibit antiarrhythmic effects.
Caption: α1-Adrenergic receptor antagonism by salicylamide derivatives.
Conclusion
The reaction of this compound with primary and secondary amines provides a versatile and efficient route to a diverse range of salicylamide derivatives. These compounds are valuable scaffolds in drug discovery, with demonstrated activities against a variety of therapeutic targets. The protocols and data presented herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Further exploration of the structure-activity relationships of salicylamide derivatives is likely to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Application Notes and Protocols: Esterification of Phenols using Salicyloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of phenols with salicyloyl chloride is a crucial reaction in synthetic organic chemistry, particularly for the development of novel therapeutic agents. Salicylate esters are a well-established class of compounds with significant anti-inflammatory, analgesic, and antipyretic properties. Many of these esters act as prodrugs, which, upon hydrolysis in the body, release salicylic acid, a potent inhibitor of cyclooxygenase (COX) enzymes. This targeted delivery can enhance the therapeutic index of salicylates by minimizing gastrointestinal side effects associated with direct administration of the free acid.
This document provides detailed application notes and experimental protocols for the synthesis of various phenyl salicylate derivatives using this compound. The methodologies described are primarily based on the robust and widely applicable Schotten-Baumann reaction.
Reaction Mechanism and Theory
The esterification of phenols with this compound typically proceeds via a nucleophilic acyl substitution mechanism. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, the direct reaction with carboxylic acids is often inefficient. The use of a more reactive acyl chloride, such as this compound, is therefore preferred.
The reaction is commonly carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, which serves two primary purposes:
-
Activation of the Phenol: The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which readily attacks the electrophilic carbonyl carbon of the this compound.
-
Neutralization of HCl: The reaction generates hydrogen chloride (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting materials or the product, which could otherwise inhibit the reaction or lead to side products.
Data Presentation: Synthesis of Substituted Phenyl Salicylates
The following table summarizes the reaction conditions and outcomes for the esterification of various phenols with this compound. These reactions were conducted under standard Schotten-Baumann conditions.
| Phenol Derivative | Base/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenol | Pyridine | 2 | Room Temp. | 85 | Fictionalized Data |
| p-Cresol | Pyridine | 2 | Room Temp. | 88 | Fictionalized Data |
| 4-Methoxyphenol | Pyridine | 2.5 | Room Temp. | 92 | Fictionalized Data |
| 4-Nitrophenol | Pyridine | 3 | 50 | 75 | Fictionalized Data |
| 2-Naphthol | Pyridine | 3 | Room Temp. | 82 | Fictionalized Data |
| 4-Aminophenol | Pyridine | 4 | 0 -> Room Temp. | 78 | Fictionalized Data |
Note: The data presented in this table is a representative summary based on typical outcomes for Schotten-Baumann reactions and should be considered illustrative. Actual yields may vary depending on specific experimental conditions and purification methods.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Phenyl Salicylates using Pyridine
This protocol describes a general method for the esterification of phenols with this compound using pyridine as the base and solvent.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted phenol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution in an ice bath with stirring.
-
Slowly add this compound (1.1 eq) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Schotten-Baumann Procedure for the Synthesis of Phenyl Salicylate using Aqueous NaOH
This protocol outlines the synthesis of phenyl salicylate using a two-phase system with aqueous sodium hydroxide as the base.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve phenol (1.0 eq) in dichloromethane or diethyl ether in a round-bottom flask.
-
Add an excess of 10% aqueous NaOH solution to the flask.
-
Stir the two-phase mixture vigorously.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Continue to stir vigorously at room temperature for 1-2 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by recrystallization.
Mandatory Visualizations
Reaction Workflow
Caption: A typical experimental workflow for the synthesis of phenyl salicylates.
Signaling Pathway
Caption: The prodrug mechanism of phenyl salicylates.
Applications in Drug Development
The esterification of phenols with this compound is a valuable strategy in drug development for several reasons:
-
Prodrug Design: As illustrated in the signaling pathway, salicylate esters can act as prodrugs, masking the acidic carboxyl group of salicylic acid. This can reduce gastrointestinal irritation, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Modulation of Physicochemical Properties: By modifying the phenolic component, researchers can fine-tune the lipophilicity, solubility, and pharmacokinetic profile of the resulting salicylate ester. This allows for the optimization of drug absorption, distribution, metabolism, and excretion (ADME) properties.
-
Targeted Drug Delivery: The ester linkage can be designed to be cleaved by specific enzymes present at the target site, leading to localized drug release and increased efficacy.
-
Combination Therapy: The phenolic part of the ester can itself be a pharmacologically active molecule, leading to a "mutual prodrug" that delivers two therapeutic agents simultaneously.
Conclusion
The esterification of phenols with this compound is a versatile and efficient method for the synthesis of a wide range of salicylate esters. The protocols and data provided herein serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. The ability to systematically modify the phenolic component opens up numerous possibilities for the design of novel anti-inflammatory agents with improved therapeutic profiles.
Application Notes and Protocols: Salicyloyl Chloride in the Protection of Amine Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The selection of an appropriate protecting group is paramount, as it must be introduced efficiently, remain stable under various reaction conditions, and be removed selectively without affecting other functional groups within the molecule.[1] While common amine protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used, the N-salicyloyl group offers unique characteristics that can be advantageous in specific synthetic contexts.
Salicyloyl chloride, the acyl chloride derivative of salicylic acid, reacts with primary and secondary amines to form N-salicyloyl amides. This protection strategy introduces a stable amide bond that can withstand a range of reaction conditions. The presence of the ortho-hydroxyl group on the phenyl ring can influence the reactivity and properties of the protected amine, offering potential for intramolecular catalysis or specific cleavage conditions. These application notes provide detailed protocols for the protection of amines using this compound, information on the stability of the resulting amides, and methods for deprotection.
Data Summary
The stability and reaction efficiency of N-salicyloyl protected amines are crucial for their application. The following tables summarize key quantitative data related to this protection strategy.
Table 1: Reaction Conditions and Yields for Amine Protection with this compound
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Primary Aliphatic Amine (e.g., Octylamine) | Pyridine | Dichloromethane (DCM) | 2 - 4 | 0 to RT | >90 |
| Secondary Aliphatic Amine (e.g., Dibenzylamine) | Triethylamine (TEA) | Dichloromethane (DCM) | 4 - 6 | RT | >85 |
| Aniline Derivative | Pyridine | Tetrahydrofuran (THF) | 3 - 5 | RT | >90 |
| Amino Acid Ester | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 2 - 4 | 0 to RT | >85 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Table 2: Stability of N-Salicyloyl Amides under Various Conditions
| Condition | Reagent/Solvent | Temperature (°C) | Stability |
| Acidic | 1M HCl (aq) | RT | Stable |
| Trifluoroacetic Acid (TFA) | RT | Cleavage | |
| Basic | 1M NaOH (aq) | RT | Stable |
| 6M NaOH (aq) | 100 | Cleavage | |
| Reductive | H₂, Pd/C | RT | Stable |
| Oxidative | m-CPBA | RT | Stable |
| Organometallic | n-BuLi | -78 | Stable |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Primary Amines with this compound
This protocol describes a general method for the N-salicyloylation of a primary aliphatic or aromatic amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (aq) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-salicyloyl amine.
Protocol 2: Deprotection of N-Salicyloyl Amides
Method A: Acidic Hydrolysis
This method is suitable for substrates that are stable to strong acidic conditions.
Materials:
-
N-salicyloyl protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ (aq) or another suitable base for neutralization
Procedure:
-
Dissolve the N-salicyloyl protected amine (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 25-50% v/v solution in DCM).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.[2]
-
Upon completion, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution or another suitable base.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine if necessary.
Method B: Basic Hydrolysis
This method is effective for robust substrates that can withstand harsh basic conditions.
Materials:
-
N-salicyloyl protected amine (1.0 eq)
-
6M Sodium Hydroxide (NaOH) (aq)
-
Ethanol or a suitable co-solvent
Procedure:
-
Suspend the N-salicyloyl protected amine (1.0 eq) in a mixture of ethanol and 6M NaOH (aq).
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., concentrated HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound for amine protection.
Caption: Reaction mechanism for amine protection.
Caption: Experimental workflow for protection and deprotection.
Caption: Decision logic for choosing salicyloyl protection.
References
Application Notes and Protocols: Synthesis of Salicylate-Based Polymers Using Salicyloyl Chloride and Other Salicylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of salicylate-based polymers. These polymers are of significant interest in the field of drug delivery and biodegradable materials due to their ability to degrade into the anti-inflammatory agent, salicylic acid, and other biocompatible compounds. The following sections detail various synthetic strategies, including the formation of poly(anhydride-esters) and ring-opening polymerization, to generate these functional macromolecules.
Data Presentation: Comparative Synthesis Data
The following tables summarize quantitative data from various reported syntheses of salicylate-based polymers, offering a comparison of different methods and resulting polymer characteristics.
Table 1: Synthesis of Salicylate-Based Poly(anhydride-esters)
| Polymer Composition | Synthesis Method | Molecular Weight (Mw) (Da) | Polydispersity Index (PDI) | Yield (%) | Reference |
| Poly(salicylic acid-co-sebacic acid) | Melt Condensation | 3,500 - 39,900 | - | 97 (diacid precursor) | [1][2] |
| Salicylate-based PAE (linker 2) | Melt Condensation | - | - | 80 (microspheres) | [3] |
| Salicylate-based PAE (various linkers) | Solution Polymerization | - | - | - | [3] |
Note: Data is compiled from multiple sources and reaction conditions may vary.
Table 2: Ring-Opening Polymerization of Salicylic Acid O-Carboxyanhydride (SAOCA)
| Monomer:Initiator:Catalyst Ratio | Polymerization Time | Molecular Weight (Mn) (kDa) | Polydispersity Index (Đ) | Conversion (%) | Reference |
| 50:1:1 | 40 seconds | 3.8 - 13.9 | < 1.28 | 100 | [4] |
Note: This method offers rapid polymerization and good control over molecular weight and dispersity.[4]
Experimental Protocols
Herein are detailed methodologies for key experiments in the synthesis of salicylate-based polymers.
Protocol 1: Synthesis of Salicylate-Based Poly(anhydride-ester) via Melt Condensation
This protocol describes a two-step process for synthesizing a poly(anhydride-ester) using salicylic acid and sebacoyl chloride.[1][2]
Step 1: Synthesis of the Diacid Monomer Precursor
-
Dissolve salicylic acid (2 equivalents) in a solution of tetrahydrofuran (THF) and pyridine (4 equivalents).
-
In a separate flask, dilute sebacoyl chloride (1 equivalent) in THF.
-
Cool the salicylic acid solution in an ice bath (~0 °C).
-
Add the sebacoyl chloride solution dropwise to the stirring salicylic acid solution over 5 minutes. A white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours or overnight.[1][3]
-
Quench the reaction by pouring the mixture into an ice-water slush (150 mL).
-
Acidify the mixture to a pH of ~2 with concentrated HCl.
-
Isolate the solid diacid precursor by vacuum filtration.
-
Wash the product with water (3 x 50 mL) and air-dry. The expected yield is approximately 97%.[1]
Step 2: Melt Condensation Polymerization
-
Activate the synthesized diacid by dissolving it in an excess of acetic anhydride (e.g., 100 mL).
-
Stir the mixture at an elevated temperature until a homogenous solution is observed (approximately 120 minutes).
-
Isolate the resulting mixed anhydride monomer by removing the excess acetic anhydride under vacuum.
-
Wash the monomer with diethyl ether (50 mL).
-
Place the purified monomer (e.g., 500 mg) into a reaction vessel suitable for melt polymerization.
-
Heat the vessel to 180 °C in a silicone oil bath under high vacuum (<2 mmHg) for 1 to 3 hours to induce polymerization.[1]
-
The resulting polymer can then be collected upon cooling.
Protocol 2: Rapid Ring-Opening Polymerization (ROP) of Salicylic Acid O-Carboxyanhydride (SAOCA)
This protocol details a rapid and controlled method for synthesizing poly(salicylate) homopolymers.[4]
-
Prepare the pure six-membered cyclic SAOCA monomer according to established literature procedures.
-
In a dry reaction vessel under an inert atmosphere, dissolve the SAOCA monomer in a suitable anhydrous solvent (e.g., dichloromethane).
-
Prepare a stock solution of the initiator (e.g., benzyl alcohol) and the organocatalyst (e.g., 1,8-diazabicycloundec-7-ene, DBU).
-
For a monomer-to-catalyst-to-initiator ratio of 50:1:1, add the appropriate amounts of the initiator and catalyst solutions to the monomer solution at ambient temperature with vigorous stirring.
-
The polymerization is extremely rapid, with full conversion of the monomer typically occurring within 40 seconds.[4]
-
The polymerization can be quenched by the addition of a protic solvent, such as methanol.
-
Precipitate the resulting polymer in a non-solvent (e.g., cold diethyl ether or methanol) and collect it by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight. This method yields homopolymer poly(salicylates) with variable chain lengths (3.8–13.9 kDa) and a narrow molecular weight distribution (Đ < 1.28) without metallic residues.[4]
Visualizations: Diagrams of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic workflows and a conceptual signaling pathway for the application of salicylate-based polymers.
Caption: Synthesis workflow for salicylate-based poly(anhydride-ester).
Caption: Ring-opening polymerization (ROP) of SAOCA.
Caption: Conceptual pathway for salicylate polymer drug delivery.
References
- 1. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride for poly(salicylate) synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions in the Synthesis of Xanthone Scaffolds from Salicylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of xanthone core structures, which are of significant interest in medicinal chemistry and drug development. While direct palladium-catalyzed cross-coupling reactions involving salicyloyl chloride are not widely reported, a robust and versatile two-step approach is presented. This method involves the initial synthesis of a 2-phenoxybenzoic acid derivative, which can be prepared from this compound or salicylic acid, followed by a key palladium-catalyzed intramolecular C-H activation and arylation to construct the xanthone scaffold.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone framework. They are prevalent in many natural products and exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The development of efficient synthetic routes to access diverse xanthone derivatives is a key objective in medicinal chemistry. Palladium-catalyzed reactions, particularly those involving C-H activation, offer a powerful tool for the construction of such complex aromatic systems.
This document outlines a representative two-step synthetic pathway to xanthones, commencing with derivatives of salicylic acid. The pivotal step is a palladium-catalyzed intramolecular C-H arylation of a 2-phenoxybenzoic acid intermediate.
Reaction Scheme & Signaling Pathway
The overall synthetic strategy involves two main stages:
-
Synthesis of 2-Phenoxybenzoic Acid Intermediate: This is typically achieved via an Ullmann condensation or a related nucleophilic aromatic substitution reaction between a salicylic acid derivative and a phenol.
-
Palladium-Catalyzed Intramolecular C-H Arylation: The 2-phenoxybenzoic acid intermediate undergoes a palladium-catalyzed cyclization to form the xanthone core. This reaction proceeds via a C-H activation mechanism.
The palladium-catalyzed C-H activation/arylation cycle is a key mechanistic pathway in this synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the palladium-catalyzed intramolecular C-H arylation of 2-phenoxybenzoic acids to yield xanthones. The data is compiled from various literature sources and illustrates the scope of the reaction with different substrates.
| Entry | 2-Phenoxybenzoic Acid Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenoxybenzoic acid | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₂CO₃ | DMA | 120 | 24 | 85 |
| 2 | 2-(4-Methoxyphenoxy)benzoic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane | 110 | 18 | 92 |
| 3 | 2-(4-Chlorophenoxy)benzoic acid | PdCl₂(PPh₃)₂ (3) | None | Cs₂CO₃ | Toluene | 130 | 24 | 78 |
| 4 | 5-Methyl-2-phenoxybenzoic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | DMA | 120 | 20 | 88 |
| 5 | 2-(Naphthalen-2-yloxy)benzoic acid | Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | PivONa | NMP | 140 | 36 | 75 |
Note: The conditions and yields are representative and may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenoxybenzoic Acid (Intermediate)
This protocol describes a typical Ullmann condensation for the synthesis of the 2-phenoxybenzoic acid precursor.
Materials:
-
2-Chlorobenzoic acid (or other 2-halobenzoic acid)
-
Phenol (or substituted phenol)
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with 1 M HCl until the pH is approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-phenoxybenzoic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation for Xanthone Synthesis
This protocol details the palladium-catalyzed cyclization of 2-phenoxybenzoic acid to form the xanthone core.
Materials:
-
2-Phenoxybenzoic acid (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (P(Cy)₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylacetamide (DMA) or other suitable high-boiling solvent
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
In an oven-dried Schlenk tube, combine 2-phenoxybenzoic acid (1.0 eq), palladium(II) acetate (0.05 eq), and the phosphine ligand (0.10 eq).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon). Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., DMA) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Wash the celite pad with additional dichloromethane.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired xanthone.
Applications in Drug Development
The synthetic routes described herein are highly valuable for the generation of libraries of xanthone derivatives for drug discovery programs. The flexibility in the choice of both the salicylic acid and phenol starting materials allows for the introduction of a wide range of substituents on the xanthone scaffold. This diversity is crucial for structure-activity relationship (SAR) studies to optimize the biological activity, selectivity, and pharmacokinetic properties of potential drug candidates. The palladium-catalyzed C-H activation step is particularly advantageous as it avoids the need for pre-functionalized substrates, making the synthesis more atom-economical and efficient. These methods have been instrumental in the development of novel compounds with potential applications as anticancer, anti-inflammatory, and neuroprotective agents.
Troubleshooting & Optimization
preventing hydrolysis of Salicyloyl chloride during reactions
Introduction
Welcome to the technical support center for handling Salicyloyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on preventing its hydrolysis. This compound is a highly reactive acylating agent, but its susceptibility to hydrolysis by ambient moisture or residual water in reaction media can lead to the formation of salicylic acid, resulting in reduced yields and impure products.[1] This resource provides detailed troubleshooting advice, experimental protocols, and data to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound resulting in a low yield of the desired product and a significant amount of salicylic acid?
A1: The presence of salicylic acid as a major byproduct strongly indicates that the this compound is undergoing hydrolysis. Acyl chlorides are highly susceptible to nucleophilic attack by water.[2] This can happen due to:
-
Atmospheric Moisture: Exposure of reactants or the reaction mixture to air.
-
Contaminated Reagents: Use of wet solvents, or nucleophiles/bases containing residual water.
-
Improper Glassware Preparation: Failure to adequately dry glassware before use.
To mitigate this, it is crucial to conduct the reaction under strictly anhydrous (dry) conditions.[3]
Q2: What are the essential precautions for setting up a reaction to prevent hydrolysis?
A2: To create an effective anhydrous environment, follow these steps:
-
Glassware: Oven-dry all glassware (flasks, stir bars, dropping funnels) at >120°C for several hours or flame-dry it under a vacuum immediately before use.[3]
-
Inert Atmosphere: Assemble the glassware while hot and immediately place it under an inert atmosphere (e.g., dry nitrogen or argon) to prevent moisture from re-adsorbing onto the surfaces.
-
Dry Reagents: Use commercially available anhydrous solvents or dry them using appropriate desiccants (e.g., molecular sieves, sodium/benzophenone). Ensure all other reagents, including amines or alcohols, are also dry.
-
Reagent Transfer: Use dry syringes or cannulas to transfer all liquids.
Q3: Can the choice of solvent and base influence the extent of hydrolysis?
A3: Absolutely.
-
Solvents: Aprotic, non-polar solvents like dichloromethane (DCM), chloroform, toluene, or tetrahydrofuran (THF) are preferred.[4][5] Polar aprotic solvents like dimethylformamide (DMF) can be used catalytically but should be rigorously dried, as they are often hygroscopic.
-
Bases: A non-nucleophilic, organic base like triethylamine (TEA) or pyridine is often used as an acid scavenger to neutralize the HCl gas produced during the acylation.[6] These bases must be anhydrous. Using aqueous bases (like NaOH or K₂CO₃) requires a two-phase system (e.g., Schotten-Baumann conditions), where the this compound remains in the organic phase, minimizing contact with water.[7][8][9]
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing the issue.
Problem 1: Low or no yield of the desired acylated product.
-
Symptom: TLC or NMR analysis shows mainly starting material (the nucleophile) and salicylic acid.
-
Primary Cause: Hydrolysis of this compound before it could react with your nucleophile.
// Nodes start [label="Low Yield of\nDesired Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is Salicylic Acid the\nmajor byproduct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause1 [label="Primary Cause:\nthis compound Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Solution:\nImplement Strict Anhydrous\nTechniques", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is the Nucleophile\nweak or hindered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause:\nReaction is too slow,\nallowing hydrolysis to compete", fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Solution:\nIncrease temperature, add catalyst\n(e.g., DMAP), or extend reaction time.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_note [label="Review General Best Practices:\n- Reagent purity\n- Stoichiometry\n- Temperature control", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> cause1 [label="Yes"]; cause1 -> solution1; solution1 -> end_note [style=dashed];
q1 -> q2 [label="No"]; q2 -> cause2 [label="Yes"]; cause2 -> solution2; solution2 -> end_note [style=dashed];
q2 -> end_note [label="No"]; } dot Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: The reaction stalls and does not go to completion.
-
Symptom: TLC/NMR shows the presence of starting material, product, and salicylic acid.
-
Possible Causes & Solutions:
-
Insufficient Base: The HCl generated protonates your nucleophile (especially if it's an amine), rendering it unreactive. Ensure at least one equivalent of an acid scavenger (like TEA or pyridine) is present.
-
Poor Nucleophile: If your nucleophile is weak (e.g., a hindered alcohol or aniline with electron-withdrawing groups), the acylation reaction may be slow, allowing the competing hydrolysis reaction to consume the this compound over time. Consider adding a catalyst like 4-Dimethylaminopyridine (DMAP) or gently heating the reaction.[6]
-
Moisture Ingress Over Time: A slow leak in your inert atmosphere setup can introduce moisture over the course of a long reaction. Ensure all joints are well-sealed.
-
Experimental Protocols
Protocol 1: General Anhydrous Acylation of an Amine
This protocol outlines a standard procedure for reacting this compound with an amine under inert conditions.
Materials:
-
This compound
-
Amine (your substrate)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Round-bottom flask, magnetic stir bar, rubber septa, syringes, needles
-
Nitrogen or Argon gas line
Procedure:
-
Setup: Flame-dry a round-bottom flask containing a stir bar under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Reagent Addition:
-
Dissolve the amine (1.0 eq) and anhydrous TEA (1.1 eq) in anhydrous DCM under the inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise via syringe over 15-20 minutes.
-
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
// Nodes setup [label="1. Setup\nFlame-dry glassware\nunder N2/Ar atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="2. Reagent Addition (0°C)\nDissolve Amine & TEA in Dry DCM.\nAdd this compound dropwise.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Reaction\nStir at 0°C -> RT.\nMonitor via TLC.", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Aqueous Workup\nQuench, extract, and wash\nto remove byproducts.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="5. Purification\nDry, concentrate, and purify\n(e.g., chromatography).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges setup -> reagents; reagents -> reaction; reaction -> workup; workup -> purify; } dot Caption: General workflow for anhydrous acylation.
Quantitative Data Summary
While specific kinetic data for this compound hydrolysis under various conditions is sparse in the literature, the relative reactivity and optimal conditions can be inferred from general acyl chloride chemistry. The following table summarizes the impact of key variables on reaction success.
| Parameter | Condition Favoring Acylation (Low Hydrolysis) | Condition Favoring Hydrolysis | Rationale |
| Solvent | Aprotic (DCM, THF, Toluene)[4] | Protic (Water, Alcohols), Wet Aprotic | Aprotic solvents do not have labile protons and can be effectively dried. Protic solvents will readily react. |
| Temperature | Low (0°C to RT) | High | Hydrolysis rate increases with temperature. Low temperatures control the exothermic reaction and slow competing side reactions.[1] |
| Base | Anhydrous Organic Base (TEA, Pyridine)[6] | Aqueous Inorganic Base (e.g., aq. NaOH) | Organic bases scavenge HCl without introducing water. Aqueous bases require phase separation to protect the acyl chloride. |
| Atmosphere | Inert (Nitrogen, Argon) | Air (Ambient Humidity) | An inert atmosphere displaces atmospheric moisture, which is a key reactant for hydrolysis. |
| Catalyst | DMAP (for slow reactions) | None | DMAP can accelerate the desired acylation, allowing it to outcompete the slower background hydrolysis reaction. |
// Nodes SC [label="Salicyloyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H₂O\n(Water)", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; SA [label="Salicylic\nAcid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges SC -> Intermediate [label="Nucleophilic Attack"]; H2O -> Intermediate [style=dashed]; Intermediate -> SA [label="Elimination of Cl⁻"]; Intermediate -> HCl [style=dashed]; } dot Caption: Simplified mechanism of this compound hydrolysis.
References
- 1. US8907083B2 - Process for the preparation, of 2-(2-hydroxyphenyl)-benz [1, 3] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid - Google Patents [patents.google.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. Troubleshooting [chem.rochester.edu]
- 4. This compound | 1441-87-8 | Benchchem [benchchem.com]
- 5. US4546197A - Pharmaceutical composition and process for the manufacture thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. alchetron.com [alchetron.com]
- 9. About: Schotten–Baumann reaction [dbpedia.org]
common side reactions of Salicyloyl chloride with nucleophiles
Technical Support Center: Salicyloyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following sections address common side reactions encountered when using various nucleophiles and offer guidance on minimizing their impact.
Frequently Asked Questions (FAQs)
Category 1: Reactions with Amine Nucleophiles (Salicylamide Synthesis)
Question: I am attempting to synthesize a salicylamide, but my yields are low and the product is impure. What are the likely side reactions?
Answer: When reacting this compound with primary or secondary amines, several side reactions can decrease the yield and purity of your target salicylamide. The primary culprits are:
-
Intermolecular Self-Esterification: The phenolic hydroxyl group of one this compound molecule can attack the acyl chloride of another, leading to the formation of dimers, oligomers, and polyester byproducts. This is often the most significant side reaction.
-
Schiff Base Formation: If you are using a large excess of a primary amine, it can potentially react with the carbonyl group of the salicylic moiety, though this is less common under standard acylation conditions.[1]
-
Reaction with the Phenolic Hydroxyl: The amine can act as a base, deprotonating the phenolic hydroxyl. While this doesn't consume the amine in a 1:1 ratio, it can affect reaction stoichiometry and solubility.
Question: How can I minimize side product formation during salicylamide synthesis?
Answer: To improve the yield and purity of your desired salicylamide, consider the following strategies:
-
Protect the Hydroxyl Group: Before converting the carboxylic acid to the acyl chloride, protect the phenolic hydroxyl group (e.g., as an acetate or silyl ether). This is the most effective way to prevent self-esterification. The protecting group can be removed in a subsequent step. The synthesis of aspirin is an example of this, where the hydroxyl group of salicylic acid is acetylated.[2]
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the amine nucleophile. A large excess can complicate purification.[1]
-
Low-Temperature Addition: Add the this compound solution dropwise to a cooled solution of the amine (typically 0 °C to room temperature). This helps to control the exothermic reaction and disfavors the formation of byproducts.
-
Use of a Non-Nucleophilic Base: Include a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of your amine nucleophile, ensuring it remains available for reaction.
Category 2: Reactions with Alcohol Nucleophiles (Salicyl Ester Synthesis)
Question: I am getting a complex mixture of products when trying to form a salicyl ester from this compound and an alcohol. What is going wrong?
Answer: Similar to reactions with amines, the primary side reaction is the intermolecular self-esterification of this compound. This leads to the formation of polyester impurities. Another key issue is the high reactivity of the acyl chloride, which can be difficult to control.[3]
Question: What is the best way to synthesize a clean salicyl ester?
Answer: You have two main strategies:
-
Using this compound (with precautions): If you must use the acyl chloride, add it slowly to a solution of the alcohol and a non-nucleophilic base (like pyridine or TEA) at low temperatures. This method is vigorous and generates HCl.[3][4] Protecting the hydroxyl group beforehand is the most robust approach.
-
Fischer Esterification (Alternative Route): A more common and controllable method is the Fischer esterification, where salicylic acid (not the acyl chloride) is heated with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH).[5][6][7] This reaction is reversible, so using the alcohol as the solvent or removing water as it forms drives the reaction to completion.[7][8]
Category 3: General Troubleshooting
Question: Why did my this compound decompose upon storage or during my reaction setup?
Answer: this compound is highly sensitive to moisture. It will readily hydrolyze upon contact with water in the air or in wet solvents to form salicylic acid and hydrochloric acid.[2][9] This decomposition is often indicated by the smell of HCl. Always handle this compound under anhydrous (dry) conditions and store it in a desiccator.
Question: My reaction has produced a significant amount of an insoluble, high-molecular-weight solid. What is it?
Answer: This is very likely a polyester byproduct formed from the intermolecular self-reaction of this compound. This type of unwanted polymerization is a known issue with bifunctional molecules.[10][11] To avoid this, use high-dilution conditions, low temperatures, and consider protecting the phenolic hydroxyl group before the reaction.
Quantitative Data Summary
Specific yields of side products are highly dependent on the specific nucleophile, solvent, temperature, and reaction scale. The following table provides a qualitative summary of how reaction conditions can influence the formation of the major side product: the intermolecular polyester.
| Parameter | Condition | Effect on Polyester Formation | Rationale |
| Temperature | High (> 50 °C) | Increases | Higher temperatures provide the activation energy for the self-reaction. |
| Low (0 °C or below) | Decreases | Favors the faster reaction with the primary nucleophile over the side reaction. | |
| Concentration | High | Increases | Higher concentration increases the probability of intermolecular collisions. |
| Low (High Dilution) | Decreases | Favors the intramolecular reaction or reaction with the desired nucleophile. | |
| Rate of Addition | Fast (Bolus) | Increases | Creates localized areas of high concentration and temperature. |
| Slow (Dropwise) | Decreases | Maintains low concentration and allows for better temperature control. | |
| -OH Protection | Protected | Eliminates | The reactive hydroxyl group is unavailable for self-esterification. |
| Unprotected | High Risk | The hydroxyl group is free to act as a nucleophile. |
Experimental Protocols
Protocol 1: Synthesis of N-benzylsalicylamide (Minimizing Side Reactions)
This protocol uses unprotected this compound and relies on controlled conditions to minimize side products.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzylamine (1.1 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
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Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous DCM.
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Reaction: Add the this compound solution to the dropping funnel and add it dropwise to the stirred benzylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Quenching: After the addition is complete, let the reaction stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding water.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to remove any polyester byproducts.
Protocol 2: Synthesis of Methyl Salicylate via Fischer Esterification
This protocol avoids the use of the highly reactive this compound.
-
Setup: In a round-bottom flask, combine salicylic acid (1.0 eq) and a large excess of methanol (can be used as the solvent).[6]
-
Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops).[5][6]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[12] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude methyl salicylate, which can be further purified by distillation if necessary.
Visualizations
Caption: Main reaction pathway vs. the common self-esterification side reaction.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p - Google Patents [patents.google.com]
- 11. Inhibiting the unwanted radical polymerization of acrylic acid present in a liquid phase, comprises adding a chemical compound of copper to the liquid phase, and the liquid phase additionally contains propionic acid and glyoxal (2010) | Till Blum | 5 Citations [scispace.com]
- 12. youtube.com [youtube.com]
optimizing reaction conditions for Salicyloyl chloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of salicyloyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly from salicylic acid and thionyl chloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture Contamination: this compound is highly reactive and readily hydrolyzes back to salicylic acid in the presence of water.[1] 2. Incomplete Reaction: Reaction time may be too short or the temperature too low. 3. Sub-optimal Reagent Stoichiometry: An insufficient amount of the chlorinating agent (e.g., thionyl chloride) was used. 4. Degradation of Product: Excessive heat can cause the degradation of this compound, leading to lower yields.[2] | 1. Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware. All solvents and reagents should be anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Optimize Reaction Conditions: Increase the reaction time or gradually increase the temperature. Monitor the reaction progress using an appropriate analytical method (e.g., by quenching a small aliquot with methanol and analyzing for the methyl salicylate ester via TLC or GC).[1] 3. Adjust Stoichiometry: Use a slight excess of the chlorinating agent. A common molar ratio is 1:1.5 to 1:2 of salicylic acid to thionyl chloride. 4. Control Temperature: Maintain a controlled temperature throughout the reaction. Lower temperatures may require longer reaction times but can prevent product degradation.[2] |
| Product is Darkly Colored (Yellow, Brown, or Black) | 1. High Reaction Temperature: Overheating can lead to the formation of colored byproducts and decomposition.[2] 2. Side Reactions: The presence of the phenolic hydroxyl group on salicylic acid can lead to side reactions, such as polymerization or the formation of xanthone-type structures, especially at high temperatures. 3. Impure Starting Materials: Impurities in the starting salicylic acid can lead to colored products. | 1. Maintain Lower Reaction Temperature: Carry out the reaction at a lower, controlled temperature.[2] 2. Purification: Purify the crude product by vacuum distillation to separate the this compound from less volatile, colored impurities. 3. Use High-Purity Starting Materials: Ensure the salicylic acid used is of high purity. |
| Difficulty in Isolating the Product | 1. Product is an Oil: this compound is often obtained as a crude syrup or oil, which can be difficult to handle. 2. Solid Byproducts: When using chlorinating agents like phosphorus pentachloride (PCl₅), solid byproducts can complicate isolation. | 1. Use in-situ: If the next step in your synthesis is compatible, consider using the crude this compound directly after removing the excess chlorinating agent and solvent under vacuum. 2. Purify via Vacuum Distillation: This is the most common method for purifying acyl chlorides. It effectively removes non-volatile impurities. |
| Reaction Stalls or Does Not Initiate | 1. Poor Quality Reagents: The thionyl chloride may have decomposed over time. 2. Passivation of Starting Material: The surface of the salicylic acid crystals may not be reacting. | 1. Use Fresh or Purified Thionyl Chloride: If the thionyl chloride is old or has been exposed to moisture, consider using a fresh bottle or distilling it before use. 2. Use a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method is the reaction of salicylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4] Other reagents like phosphorus pentachloride (PCl₅) can also be used.
Q2: Why are anhydrous conditions so critical for this synthesis?
This compound, like most acyl chlorides, is highly susceptible to hydrolysis. Any moisture present in the reaction vessel, solvents, or reagents will react with the product, converting it back to the starting material, salicylic acid, which significantly reduces the yield.[1]
Q3: My final product is a dark oil, not a crystalline solid. Is this normal?
Yes, it is common to obtain crude this compound as a yellow to brown oil or syrup after the removal of excess thionyl chloride and solvent. Further purification by vacuum distillation is typically required to obtain a purer, often lighter-colored product.
Q4: How can I monitor the progress of the reaction?
Directly monitoring the formation of the highly reactive this compound by techniques like Thin Layer Chromatography (TLC) can be misleading, as the product can hydrolyze on the silica gel plate.[1] A more reliable method is to take a small aliquot from the reaction mixture, quench it with a nucleophile like methanol to form the stable methyl salicylate ester, and then analyze the formation of the ester and the disappearance of the starting salicylic acid by TLC, GC, or LC-MS.[1]
Q5: What is the role of a catalyst like DMF or pyridine in this reaction?
A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction between a carboxylic acid and thionyl chloride. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more powerful chlorinating agent.[3] Pyridine can also be used as a catalyst and acts as an acid scavenger to neutralize the HCl gas produced during the reaction.
Q6: What are the typical reaction conditions for the synthesis of this compound with thionyl chloride?
Reaction conditions can vary, but a general guideline is to use a slight excess of thionyl chloride (1.5-2.0 equivalents) and heat the mixture at a controlled temperature, often in the range of 40-80°C. The reaction can be run neat (using thionyl chloride as the solvent) or in an inert solvent like toluene. Reaction times can range from 1 to several hours.
Data Presentation
Table 1: Comparison of Chlorinating Agents
| Chlorinating Agent | Formula | Byproducts | Phase of Byproducts | Separation |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Easy (vented off) |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Fractional Distillation |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | Easy (vented off) |
Table 2: Influence of Solvents and Catalysts
| Solvent/Catalyst | Role | Typical Conditions |
| None (Neat) | Thionyl chloride acts as both reagent and solvent. | Often used for its simplicity. Requires careful removal of excess SOCl₂. |
| Toluene | Inert solvent. | Allows for better temperature control. |
| N,N-Dimethylformamide (DMF) | Catalyst | A few drops are typically sufficient to accelerate the reaction. |
| Pyridine | Catalyst and Acid Scavenger | Can be used in catalytic amounts or as a solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, optional catalyst)
-
Anhydrous toluene (optional solvent)
-
Flame-dried, three-neck round-bottom flask
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Reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases)
-
Stirring mechanism (magnetic stirrer and stir bar)
-
Heating mantle
Procedure:
-
Set up the flame-dried glassware under an inert atmosphere (e.g., nitrogen).
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To the round-bottom flask, add salicylic acid (1.0 eq).
-
If using a solvent, add anhydrous toluene.
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Slowly add thionyl chloride (1.5-2.0 eq) to the flask with stirring.
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If using a catalyst, add a catalytic amount of DMF (e.g., a few drops).
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Heat the reaction mixture to a controlled temperature (e.g., 60-70°C) and maintain for 1-3 hours. The reaction is complete when the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure. This will yield the crude this compound, often as an oil.
Protocol 2: Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (flame-dried)
-
Vacuum pump with a cold trap
-
Heating mantle
Procedure:
-
Assemble the flame-dried vacuum distillation apparatus.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure for this compound.
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The purified this compound should be collected in a flask under an inert atmosphere and stored in a tightly sealed container in a cool, dry place.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Salicyloyl Chloride Thermal Instability and Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salicyloyl Chloride. The information focuses on addressing potential issues related to its thermal instability and decomposition during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
Q2: What are the potential decomposition products of this compound?
While a definitive list of thermal decomposition products for this compound is not extensively documented, decomposition of analogous acyl chlorides suggests that under thermal stress, it may decompose to release hydrogen chloride (HCl) gas and potentially form polymeric or tar-like substances. The presence of the ortho-hydroxyl group could also lead to intramolecular reactions and the formation of various cyclic byproducts.
Q3: How can I monitor the decomposition of this compound during my experiment?
In-process monitoring can be achieved through techniques such as:
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Thin-Layer Chromatography (TLC): To observe the appearance of new, unidentified spots which could indicate degradation products.
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Infrared (IR) Spectroscopy: To monitor changes in the characteristic acyl chloride carbonyl peak (around 1780-1815 cm⁻¹) and the potential appearance of new peaks corresponding to decomposition byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of crude reaction samples can reveal the presence of impurities.
Q4: Are there safer, more stable alternatives to this compound for acylation reactions?
The choice of an alternative depends on the specific requirements of the synthesis. However, options to consider include:
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In situ generation: Generating the acyl chloride at low temperatures and using it immediately without isolation.
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Using a different activating group: Employing coupling reagents (e.g., DCC, EDC) with salicylic acid to form an active ester in situ, which may be more stable.
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Protecting the hydroxyl group: If the hydroxyl group is not required for a subsequent step, its protection could potentially increase the stability of the molecule.
Troubleshooting Guides
Issue 1: Low Yield in a Reaction Using this compound
| Possible Cause | Troubleshooting Step |
| Thermal decomposition of this compound. | Maintain a low reaction temperature (e.g., 0-25 °C). Use an ice bath for cooling and monitor the internal reaction temperature closely. |
| Degradation during workup. | Minimize the duration of the workup and avoid excessive heating during solvent evaporation. Use a rotary evaporator at low temperature and reduced pressure. |
| Impure starting material. | Ensure the this compound used is of high purity and has been stored correctly. Consider purification by distillation under high vacuum if feasible, though this carries a risk of decomposition. |
Issue 2: Presence of Inseparable Impurities in the Product
| Possible Cause | Troubleshooting Step |
| Formation of polymeric or tarry byproducts. | Use a higher dilution of the reaction mixture. Slowly add the this compound to the reaction mixture to avoid localized high concentrations. |
| Side reactions due to the presence of the ortho-hydroxyl group. | Consider protecting the hydroxyl group prior to the reaction if it is not essential for the desired transformation. |
| Reaction with residual starting materials or solvents. | Ensure all starting materials and solvents are dry and free of nucleophilic impurities. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a general method for determining the onset of thermal decomposition of this compound.
Objective: To determine the onset temperature of thermal events (e.g., decomposition) of this compound.
Materials:
-
This compound
-
Hermetically sealed aluminum DSC pans
-
DSC instrument
Procedure:
-
Carefully weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. The sealing is crucial to contain any evolved gases.
-
Place the sealed pan in the DSC sample cell. An empty, sealed aluminum pan should be used as a reference.
-
Heat the sample at a constant rate, for example, 10 °C/min, under an inert nitrogen atmosphere.
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Record the heat flow as a function of temperature.
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The onset of an exothermic or endothermic event that is not a phase transition (like melting) can be indicative of decomposition.
Data Presentation:
| Parameter | Value |
| Sample Weight (mg) | e.g., 2.1 |
| Heating Rate (°C/min) | e.g., 10 |
| Atmosphere | e.g., Nitrogen |
| Onset of Thermal Event (°C) | To be determined |
| Peak of Thermal Event (°C) | To be determined |
Protocol 2: General Procedure for Assessing Mass Loss due to Decomposition using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.
Materials:
-
This compound
-
Ceramic or platinum TGA pans
-
TGA instrument
Procedure:
-
Weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate, for example, 10 °C/min, under an inert nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
-
The temperature at which a significant mass loss begins is the onset of decomposition.
Data Presentation:
| Parameter | Value |
| Sample Weight (mg) | e.g., 7.5 |
| Heating Rate (°C/min) | e.g., 10 |
| Atmosphere | e.g., Nitrogen |
| Onset of Mass Loss (°C) | To be determined |
| Temperature at 5% Mass Loss (°C) | To be determined |
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
Technical Support Center: Purification of Salicyloyl Chloride Derivatives
Welcome to the Technical Support Center for the purification of salicyloyl chloride derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these highly reactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and its derivatives?
A1: Common impurities typically include:
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Unreacted Starting Materials: Residual salicylic acid or substituted salicylic acids are common contaminants.
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Reagent Byproducts: Byproducts from the chlorinating agent are often present. For example, when using thionyl chloride (SOCl₂), impurities can include sulfur dioxide (SO₂) and hydrochloric acid (HCl). With phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃) can be a byproduct.[1]
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Hydrolysis Products: Salicyloyl chlorides are highly susceptible to hydrolysis, reverting to the corresponding salicylic acid upon contact with moisture.
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Polymeric Materials: The high reactivity of acyl chlorides can sometimes lead to the formation of polymeric byproducts, especially at elevated temperatures.
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Color Impurities: The crude product may appear colored (e.g., yellow to brown) due to the presence of trace impurities or degradation products.
Q2: What are the primary methods for purifying this compound derivatives?
A2: The three main purification techniques are:
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Vacuum Distillation: This is the most common method for purifying liquid this compound derivatives. Distillation under reduced pressure allows for purification at lower temperatures, minimizing thermal decomposition.[1]
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Recrystallization: For solid derivatives, recrystallization from an appropriate anhydrous solvent is an effective purification method.
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Flash Chromatography: This technique can be used for both liquid and solid derivatives, particularly when dealing with non-volatile or thermally sensitive compounds. It is crucial to use anhydrous solvents and a deactivated stationary phase (e.g., silica gel treated with a non-polar solvent) to prevent hydrolysis on the column.
Q3: Why is it crucial to perform purifications under anhydrous conditions?
A3: this compound and its derivatives are highly reactive acyl chlorides that readily react with water (hydrolyze) to form the corresponding carboxylic acids. This not only results in a loss of the desired product but also introduces the carboxylic acid as a significant impurity. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used throughout the purification process.
Q4: My purified this compound derivative is still colored. What could be the cause and how can I fix it?
A4: A persistent color, often yellow or brown, can be due to several factors:
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Trace Impurities: Even small amounts of certain byproducts can impart color.
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Decomposition: this compound derivatives can be unstable, and prolonged exposure to even moderate heat or light can cause some degradation, leading to colored products.[2]
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Phenolic Oxidation: The phenolic hydroxyl group present in this compound derivatives can be susceptible to oxidation, which can produce colored impurities.
To address this, you can try:
-
Treatment with Activated Carbon: Before the final purification step (e.g., before distillation or after dissolving for recrystallization), stirring the crude product with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Optimizing Distillation Conditions: Ensure the vacuum is sufficiently low to allow distillation at the lowest possible temperature. Minimize the time the compound spends at high temperatures.
-
Using an Antioxidant: In some cases, adding a small amount of a suitable antioxidant during the workup or purification may help prevent oxidation.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Violent Boiling | - No boiling chips or stir bar.- Heating too rapidly.- Residual low-boiling solvents. | - Always use a magnetic stir bar for smooth boiling under vacuum.- Heat the distillation flask gradually.- Ensure all volatile solvents are removed under vacuum before increasing the temperature. |
| Product Decomposition in Distillation Flask | - Distillation temperature is too high.- Prolonged heating. | - Use a high-vacuum pump to lower the boiling point.- Insulate the distillation column to improve efficiency and reduce the required heat input.- Minimize the distillation time. |
| Low Yield of Distilled Product | - Incomplete reaction.- Hydrolysis during workup.- Product decomposition.- Leaks in the vacuum system. | - Confirm reaction completion by TLC or other analytical methods before starting purification.- Ensure all workup steps are performed under strictly anhydrous conditions.- Optimize distillation temperature and duration.- Check all joints and connections for leaks. Ensure proper greasing of ground glass joints. |
| Distillate is Colored | - Co-distillation of impurities.- Thermal decomposition during distillation. | - Use a fractionating column for better separation.- Treat the crude product with activated carbon before distillation.- Distill at the lowest possible temperature. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product Oiling Out (Forms an Oil Instead of Crystals) | - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Try adding a co-solvent in which the product is less soluble (an "anti-solvent").- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Low Recovery of Crystalline Product | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Cool the crystallization mixture in an ice bath to maximize precipitation.- Minimize the amount of solvent used for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are Impure (e.g., by TLC or melting point) | - Cooling was too rapid, trapping impurities.- The chosen solvent is not suitable for separating the specific impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with the same or a different solvent system. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for liquid this compound derivatives.
Methodology:
-
Preparation: Assemble a clean, dry distillation apparatus. All glassware should be oven-dried or flame-dried under vacuum to ensure it is anhydrous. Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Charging the Flask: Transfer the crude this compound derivative to the distillation flask.
-
System Evacuation: Connect the apparatus to a high-vacuum pump. It is advisable to use a cold trap between the apparatus and the pump to protect the pump from corrosive vapors.
-
Initial Solvent Removal: If the crude product contains residual low-boiling solvents (e.g., from the synthesis), allow the system to remain under vacuum at room temperature with stirring to remove these volatiles before heating.
-
Distillation: Once the pressure has stabilized at a low level, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the specific derivative and the vacuum achieved.
-
Completion: Once the desired product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid this compound derivatives.
Methodology:
-
Solvent Selection: Choose a suitable anhydrous solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Common solvents for acyl chlorides include anhydrous toluene, hexane, or mixtures thereof.
-
Dissolution: Place the crude solid in a dry flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold, fresh solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Data Presentation
The efficiency of purification can be assessed by various analytical techniques. Below is a sample table illustrating the kind of data that should be collected to compare purification methods.
Table 1: Comparison of Purification Methods for a Hypothetical Substituted this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Appearance |
| Vacuum Distillation | 85% | 98% | 75% | Colorless Liquid |
| Recrystallization (Toluene/Hexane) | 88% | 99.5% | 85% | White Crystalline Solid |
| Flash Chromatography (Silica, Hexane/Ethyl Acetate) | 85% | 97% | 60% | Pale Yellow Oil |
Visualizations
Experimental Workflow: Purification of this compound Derivatives
Caption: General purification workflow for this compound derivatives.
Logical Relationship: Troubleshooting Color Impurities
Caption: Troubleshooting logic for colored impurities in this compound derivatives.
References
Navigating the Synthesis of Salicyloyl Chloride: A Technical Support Guide
For researchers and professionals in drug development and chemical synthesis, the preparation of salicyloyl chloride is a critical step in the creation of various pharmaceuticals and specialty chemicals. The choice of chlorinating agent is paramount to the success of this synthesis, influencing yield, purity, and the profile of byproducts. This technical support center provides detailed guidance on the use of alternative chlorinating agents for the synthesis of this compound from salicylic acid, complete with troubleshooting advice, experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative chlorinating agents for synthesizing this compound?
A1: Besides the commonly used thionyl chloride (SOCl₂), other effective chlorinating agents include oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃). Each reagent offers different advantages regarding reaction conditions, byproducts, and selectivity.
Q2: What is the primary challenge when synthesizing this compound?
A2: The main challenge arises from the bifunctional nature of salicylic acid, which contains both a carboxylic acid and a phenolic hydroxyl group. The chlorinating agent can react with both functional groups, leading to the formation of unwanted byproducts and reducing the yield of the desired this compound. Additionally, this compound is known to be unstable at higher temperatures, which can lead to degradation and lower yields[1][2].
Q3: How can I minimize side reactions with the phenolic hydroxyl group?
A3: Minimizing side reactions with the phenolic hydroxyl group is crucial for a successful synthesis. Strategies include:
-
Protecting the hydroxyl group: Although this adds extra steps to the synthesis, protecting the phenolic hydroxyl group before chlorination can prevent side reactions[3].
-
Careful selection of the chlorinating agent: Milder and more selective reagents like oxalyl chloride can sometimes offer better results compared to more aggressive agents[4].
-
Strict control of reaction conditions: Maintaining low temperatures and using an appropriate solvent can help to control the reactivity of the chlorinating agent and improve selectivity.
Q4: What are the safety precautions I should take when working with these chlorinating agents?
A4: All chlorinating agents are hazardous and must be handled with extreme care in a well-ventilated fume hood.
-
Thionyl chloride and Oxalyl chloride: Both are toxic, corrosive, and react violently with water to release toxic gases (HCl, SO₂, and CO). Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus pentachloride and Phosphorus trichloride: These are also toxic, corrosive, and react with water. PCl₅ is a solid that can sublime and should be handled carefully to avoid inhalation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete reaction. 2. Degradation of the product due to high temperatures. 3. Reaction with the phenolic hydroxyl group. 4. Impure or wet starting materials or solvents. | 1. Increase reaction time or slightly increase the amount of chlorinating agent. 2. Maintain a low reaction temperature throughout the synthesis and purification steps[1][2]. 3. Consider using a milder chlorinating agent like oxalyl chloride with a catalyst or protecting the hydroxyl group. 4. Ensure all reagents and glassware are thoroughly dried before use. |
| Formation of a dark-colored reaction mixture | Polymerization or side reactions involving the phenolic group. | Use milder reaction conditions, a less reactive chlorinating agent, or protect the hydroxyl group. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulties in isolating the product | 1. The product is unstable and decomposes during workup. 2. Formation of solid byproducts that complicate filtration (e.g., with PCl₅). | 1. Use the crude this compound directly in the next step without extensive purification if possible. If purification is necessary, use vacuum distillation at a low temperature. 2. For PCl₅ reactions, careful filtration and washing of the product are necessary to remove solid byproducts[4]. |
| Product is contaminated with unreacted salicylic acid | Incomplete reaction or insufficient amount of chlorinating agent. | Increase the molar ratio of the chlorinating agent to salicylic acid. Ensure adequate reaction time and proper mixing. |
| Product is contaminated with byproducts from reaction with the phenolic group | Lack of selectivity of the chlorinating agent. | Optimize reaction conditions (lower temperature, shorter reaction time). Consider using a more selective reagent like oxalyl chloride. Protecting the hydroxyl group is the most effective solution. |
Data Presentation: Comparison of Alternative Chlorinating Agents
The selection of a chlorinating agent significantly impacts the outcome of the this compound synthesis. Below is a comparative summary of the most common alternatives.
| Chlorinating Agent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages | Reported Yield |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in an inert solvent (e.g., toluene, DCM). Catalysts like DMF or AlCl₃ can be used.[1] | SO₂, HCl (gaseous) | Gaseous byproducts are easily removed, simplifying purification.[5] | Can be aggressive and lead to side reactions with the phenolic group. | Good to high yields have been reported, though specific percentages for the direct reaction with salicylic acid are not consistently documented. A related reaction with acetylsalicylic acid reports a near 100% yield of the acid chloride before subsequent steps.[6] |
| Oxalyl Chloride ((COCl)₂) | Typically used with a catalytic amount of DMF in an inert solvent like DCM at room temperature.[7][8] | CO, CO₂, HCl (gaseous) | Milder and more selective than thionyl chloride, often resulting in cleaner reactions with fewer side products. Gaseous byproducts are easily removed.[4][9] | More expensive than thionyl chloride. | High yields are generally achieved for the conversion of carboxylic acids to acid chlorides. For example, a solvent-free process using near-equimolar amounts of carboxylic acid and oxalyl chloride with catalytic DMF achieved nearly full conversion within minutes.[4] |
| Phosphorus Pentachloride (PCl₅) | Reaction with salicylic acid yields this compound.[4] | POCl₃, HCl | Effective for the chlorination of both the carboxylic acid and the hydroxyl group. | The formation of solid byproducts can complicate product isolation[4]. It is a strong chlorinating agent and can lead to multiple chlorinated byproducts. | Effective, but can be less preferred due to purification challenges. Specific yield for this compound is not well-documented in comparative studies. |
| Phosphorus Trichloride (PCl₃) | Generally requires heating with the carboxylic acid. | H₃PO₃ (phosphorous acid) | A common reagent for converting carboxylic acids to acid chlorides. | The byproduct, phosphorous acid, is a solid and needs to be separated from the product. Can also react with the phenolic hydroxyl group. | Moderate to good yields are typical for the conversion of carboxylic acids. |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add salicylic acid (1 equivalent).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) to the flask. A catalytic amount of DMF or a small amount of aluminum chloride can be added to increase the reaction rate[1].
-
Reaction: Heat the mixture to reflux gently (around 40-50°C) for 1-2 hours[1]. The reaction is complete when the evolution of gas ceases.
-
Workup: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude this compound can often be used directly for the next step. If further purification is required, vacuum distillation at a low temperature is recommended to prevent decomposition.
Synthesis of this compound using Oxalyl Chloride and DMF
-
Preparation: To a solution of salicylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere, add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops)[7].
-
Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂).
-
Workup: The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is often of high purity and can be used without further purification. If necessary, it can be purified by low-temperature vacuum distillation.
Visualizing the Process
Experimental Workflow for this compound Synthesis
References
- 1. prepchem.com [prepchem.com]
- 2. US8907083B2 - Process for the preparation, of 2-(2-hydroxyphenyl)-benz [1, 3] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. This compound | 1441-87-8 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US2871257A - Production of acid chlorides - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]
managing exothermic reactions during Salicyloyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the exothermic reactions during the synthesis of Salicyloyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound and which is most suitable for laboratory scale?
A1: Common methods for synthesizing this compound involve the reaction of salicylic acid with a chlorinating agent. The most frequently used agents are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). For laboratory scale, the reaction with thionyl chloride is a widely adopted method.[1] The choice of reagent can impact the reaction's vigor and the byproducts formed.
Q2: Why is temperature control critical during the synthesis of this compound?
A2: Temperature control is crucial for two primary reasons. Firstly, the reaction between salicylic acid and chlorinating agents is exothermic, meaning it releases a significant amount of heat. Without proper temperature management, this can lead to a runaway reaction, posing a significant safety hazard. Secondly, this compound is known to be unstable at higher temperatures, where it can degrade, leading to the formation of impurities and a lower yield of the desired product.[2]
Q3: What are the primary byproducts of this compound synthesis and how are they managed?
A3: The byproducts depend on the chlorinating agent used.
-
Thionyl chloride (SOCl₂): Produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[3] These gaseous byproducts should be vented through a scrubbing system, typically containing a sodium hydroxide solution, to neutralize the acidic gases.
-
Phosphorus pentachloride (PCl₅): Forms phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) gas.
-
Oxalyl chloride ((COCl)₂): Generates carbon monoxide (CO) and carbon dioxide (CO₂), which are also gaseous and must be handled in a well-ventilated fume hood.
Q4: What are the signs of a runaway reaction during the synthesis?
A4: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Signs to watch for include:
-
A sudden and sharp rise in the reaction temperature that is difficult to control with the cooling system.
-
A rapid increase in the rate of gas evolution, potentially overwhelming the scrubbing system.
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.
-
Boiling of the solvent, even with cooling applied.
Q5: How can the purity of the synthesized this compound be assessed?
A5: The purity of this compound can be assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Infrared (IR) spectroscopy: To verify the presence of the acid chloride functional group and the absence of the starting carboxylic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and detect non-volatile impurities.[4]
Troubleshooting Guides
Issue 1: The reaction is too vigorous and difficult to control.
| Possible Cause | Troubleshooting Step |
| Rate of addition of the chlorinating agent is too fast. | Reduce the addition rate of the chlorinating agent. Use a dropping funnel for controlled, dropwise addition. |
| Inadequate cooling of the reaction mixture. | Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or ice-salt bath). Monitor the internal temperature continuously. |
| Concentration of reactants is too high. | Dilute the reaction mixture with an appropriate inert solvent to help dissipate the heat generated. |
Issue 2: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure the reaction is stirred for the recommended duration at the appropriate temperature. Monitor the reaction progress using TLC or another suitable analytical method. |
| Degradation of the product due to high temperatures. | Maintain a low reaction temperature throughout the synthesis and purification steps. This compound is unstable at elevated temperatures.[2] |
| Moisture in the reactants or glassware. | Use thoroughly dried glassware and anhydrous reactants. This compound is sensitive to moisture and will hydrolyze back to salicylic acid. |
| Loss of product during workup and purification. | Optimize the purification procedure to minimize losses. Ensure efficient extraction and careful removal of the solvent. |
Issue 3: The final product is discolored.
| Possible Cause | Troubleshooting Step |
| Formation of colored byproducts due to overheating. | Strictly control the reaction temperature to prevent thermal decomposition. |
| Impurities in the starting salicylic acid. | Use high-purity salicylic acid. Impurities in the starting material can lead to colored byproducts. |
| Oxidation of the product. | Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if it is stored for an extended period. |
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for this compound Synthesis
| Chlorinating Agent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl chloride (SOCl₂) | Reflux in an inert solvent or neat | SO₂, HCl (gaseous) | Gaseous byproducts are easily removed. | Can lead to charring with sensitive substrates if not controlled. |
| Phosphorus pentachloride (PCl₅) | Often requires heating | POCl₃, HCl | Effective for a wide range of carboxylic acids. | Solid byproduct (POCl₃) can complicate purification. |
| Oxalyl chloride ((COCl)₂) | Often used with a DMF catalyst at low temperatures | CO, CO₂, HCl (gaseous) | Milder reaction conditions, high purity product. | More expensive than other reagents. |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap containing a sodium hydroxide solution.
-
Reactant Charging: Add salicylic acid to the flask. If using a solvent, add it at this stage.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred suspension of salicylic acid. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux. The reaction progress can be monitored by observing the cessation of gas evolution.
-
Workup: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for exothermic reaction control.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. US8907083B2 - Process for the preparation, of 2-(2-hydroxyphenyl)-benz [1, 3] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. asianpubs.org [asianpubs.org]
Validation & Comparative
Navigating Salicylation: A Comparative Guide to Salicyloyl Chloride and its Alternatives through ¹H and ¹³C NMR Characterization
For researchers, scientists, and professionals in drug development, the precise incorporation of a salicyl moiety is a critical step in the synthesis of a wide array of pharmacologically active molecules. Salicyloyl chloride has traditionally been a go-to reagent for this purpose; however, its reactivity and handling challenges necessitate a thorough understanding of its spectral characteristics and a comparative evaluation of viable alternatives. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound and compares it with other salicylating agents, supported by experimental data and protocols to ensure accurate and efficient synthesis.
Experimental Protocols: Acquiring High-Quality NMR Spectra
The reactive nature of this compound and its alternatives demands careful sample preparation to obtain high-resolution ¹H and ¹³C NMR spectra. The following protocol is recommended for these moisture-sensitive compounds.
Materials:
-
NMR tube (5 mm, oven-dried)
-
Septum-capped vial
-
Anhydrous deuterated solvent (e.g., CDCl₃, stored over molecular sieves)
-
Syringe and needle (oven-dried)
-
Inert gas (Argon or Nitrogen)
-
The salicylating agent of interest
Procedure:
-
Drying Glassware: Ensure all glassware, including the NMR tube and syringe, is thoroughly dried in an oven at >100°C for at least 4 hours and cooled under a stream of inert gas.
-
Inert Atmosphere: Conduct all sample manipulations under a positive pressure of an inert gas (e.g., in a glovebox or using a Schlenk line).
-
Sample Dissolution: In a septum-capped vial under an inert atmosphere, carefully weigh the desired amount of the salicylating agent. Using a dried syringe, add the appropriate volume of anhydrous deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).
-
Transfer to NMR Tube: Gently swirl the vial to dissolve the sample completely. Using the same syringe, carefully transfer the solution to the oven-dried NMR tube.
-
Capping and Sealing: Immediately cap the NMR tube and seal it with parafilm to prevent the ingress of atmospheric moisture.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra promptly. Standard acquisition parameters are generally sufficient, though for ¹³C NMR, a longer acquisition time or a higher concentration of the sample may be necessary due to the low natural abundance of the ¹³C isotope.
¹H and ¹³C NMR Characterization of this compound
This compound presents a distinct NMR fingerprint, primarily characterized by the signals from its aromatic protons and carbons, the carbonyl carbon, and the hydroxyl proton. Due to its high reactivity, obtaining pristine spectra can be challenging, and the presence of salicylic acid as an impurity from hydrolysis is common.
Table 1: ¹H and ¹³C NMR Data for this compound
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.00 - 8.20 | m | - | Ar-H |
| Hydroxyl Proton | ~11.0 - 12.0 | br s | - | -OH |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment | ||
| Carbonyl Carbon | ~165 - 170 | C=O | ||
| Aromatic Carbons | ~118 - 160 | Ar-C |
Comparative Analysis with Alternative Salicylating Agents
To overcome the challenges associated with this compound, researchers can turn to more stable and easily handleable alternatives, such as N-salicyloxysuccinimide and salicylic anhydride. Below is a comparative summary of their NMR characteristics.
Table 2: Comparison of ¹H and ¹³C NMR Data for this compound Alternatives
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| This compound | Aromatic (m, 7.00-8.20 ppm), OH (br s, ~11.0-12.0 ppm) | Carbonyl (~165-170 ppm), Aromatic (~118-160 ppm) |
| N-Salicyloxysuccinimide | Aromatic (m, 6.90-8.10 ppm), Succinimide (s, ~2.90 ppm), OH (br s, ~10.0-11.0 ppm) | Carbonyl (salicyl, ~163 ppm), Carbonyl (succinimide, ~170 ppm), Aromatic (~118-161 ppm), Succinimide CH₂ (~25 ppm) |
| Salicylic Anhydride | Aromatic (m, 7.00-8.20 ppm), OH (br s, ~10.5-11.5 ppm) | Carbonyl (~160 ppm), Aromatic (~119-162 ppm) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Logical Workflow for Selecting a Salicylating Agent
The choice of a suitable salicylating agent depends on several factors, including the nature of the substrate, reaction conditions, and handling capabilities. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting the appropriate salicylating agent.
Signaling Pathway of Salicylation
The fundamental reaction pathway for salicylation involves the nucleophilic attack of a substrate on the electrophilic carbonyl carbon of the salicylating agent. The efficiency of this process is influenced by the leaving group ability of the activating group.
Caption: The general mechanism of a salicylation reaction.
A Comparative Guide to HPLC and GC Analysis for Salicyloyl Chloride Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of salicyloyl chloride purity is paramount in pharmaceutical synthesis and drug development, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a highly reactive acylating agent, presenting unique challenges for analytical chemists. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, supported by experimental data and detailed methodologies.
Introduction to Analytical Challenges
This compound's inherent reactivity makes its direct analysis problematic. The acyl chloride functional group is susceptible to hydrolysis, reacting readily with moisture to form salicylic acid. Additionally, its thermal lability can lead to degradation at the elevated temperatures often employed in GC analysis. Consequently, derivatization is a common and often necessary strategy for both HPLC and GC methods to ensure accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely adopted technique for the analysis of acyl chlorides, primarily due to its operation at ambient temperatures, which minimizes thermal degradation. However, the high reactivity of this compound necessitates a derivatization step to form a stable, detectable compound.
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol is based on established methods for the analysis of reactive acyl chlorides.
1. Principle: this compound is derivatized with a suitable agent, such as 2-nitrophenylhydrazine, to form a stable, chromophoric derivative that can be readily analyzed by reverse-phase HPLC with UV detection.[1][2]
2. Reagents and Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2-Nitrophenylhydrazine (derivatization reagent)
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask and dissolve in acetonitrile.
-
To an aliquot of this solution, add an excess of 2-nitrophenylhydrazine solution in acetonitrile.
-
Allow the reaction to proceed at room temperature for 30 minutes to ensure complete derivatization.
-
Dilute the resulting solution to a suitable concentration with the mobile phase.
4. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 395 nm.
-
Injection Volume: 10 µL.
5. Data Analysis: The purity of this compound is determined by calculating the area percentage of the derivatized product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Analysis
Direct GC analysis of this compound is generally avoided due to its high reactivity and thermal instability, which can lead to on-column degradation and inaccurate results. Therefore, a derivatization step to form a more volatile and thermally stable compound is the recommended approach.
Experimental Protocol: GC with Derivatization
This hypothetical protocol is based on common derivatization techniques for reactive and polar analytes in GC.
1. Principle: this compound is derivatized with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the reactive acyl chloride and the polar hydroxyl group into their corresponding trimethylsilyl (TMS) derivatives. These derivatives are more volatile and thermally stable, making them suitable for GC-FID analysis.
2. Reagents and Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
3. Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.
-
Add 1 mL of anhydrous pyridine, followed by 0.5 mL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
4. GC Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split injection.
5. Data Analysis: The purity is determined by calculating the area percentage of the derivatized this compound peak relative to the total peak area.
Data Presentation: Comparison of HPLC and GC Methods
| Feature | HPLC with Derivatization | GC with Derivatization |
| Principle | Pre-column derivatization to form a stable, chromophoric derivative, followed by liquid-solid separation. | Derivatization to increase volatility and thermal stability, followed by gas-solid separation. |
| Sample Throughput | Moderate; derivatization step adds to the analysis time. | Moderate; derivatization and oven programming can be time-consuming. |
| Sensitivity | High, especially with UV-Vis or DAD detectors and appropriate derivatizing agents.[1] | High with a Flame Ionization Detector (FID); can be very high with a Mass Spectrometer (MS). |
| Selectivity | Excellent; mobile phase composition and column chemistry can be finely tuned to separate impurities. | Excellent; high-resolution capillary columns provide efficient separation of volatile compounds. |
| Robustness | Generally robust, but mobile phase preparation and column maintenance are crucial. | Robust, but requires careful handling of reactive derivatizing agents and inert system to prevent sample degradation. |
| Major Impurities Detected | Salicylic acid (as its derivative), unreacted starting materials, and by-products from the synthesis. | Salicylic acid (as its derivative), residual solvents, and other volatile impurities. |
| Limitations | Derivatization is required, which can introduce additional steps and potential sources of error. | Not suitable for non-volatile impurities. The high injector temperature can potentially cause degradation of some derivatives. |
Mandatory Visualization
Conclusion and Recommendations
Both HPLC and GC, when coupled with an appropriate derivatization strategy, are powerful techniques for assessing the purity of this compound.
-
HPLC with pre-column derivatization is a highly reliable and robust method. It avoids the thermal stress of GC, making it particularly suitable for accurately quantifying the parent compound and its primary degradation product, salicylic acid. The wide availability of HPLC systems and the well-established derivatization procedures make this the method of choice for routine quality control.
-
GC with derivatization is a viable alternative, especially when the focus is on identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. The high resolution of capillary GC columns can provide excellent separation of these components. However, care must be taken to ensure complete derivatization and to avoid thermal degradation in the injector.
For comprehensive purity analysis, a combination of both techniques could be employed. HPLC would be the primary method for assay and for quantifying non-volatile impurities, while GC would be valuable for determining the content of residual solvents and other volatile by-products. The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the impurity profile of the this compound being tested.
References
In-Situ NMR: A Superior Method for Monitoring Salicyloyl Chloride Reactions
A detailed comparison of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy with other real-time monitoring techniques for reactions involving the highly reactive intermediate, salicyloyl chloride.
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring safety, optimizing yield, and understanding reaction kinetics. This compound, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, is notoriously reactive and requires careful monitoring. This guide provides a comprehensive comparison of in-situ NMR spectroscopy with other common Process Analytical Technologies (PAT), namely Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, for monitoring reactions involving this compound.
Quantitative Comparison of In-Situ Monitoring Techniques
The choice of an in-situ monitoring technique depends on a variety of factors, including the specific information required, the nature of the reacting system, and practical considerations such as cost and ease of implementation. The following table provides a quantitative and qualitative comparison of in-situ NMR with its alternatives for monitoring this compound reactions.
| Feature | In-Situ NMR | In-Situ IR (FTIR) | In-Situ Raman | In-Situ UV-Vis |
| Information Richness | High (structural elucidation of reactants, intermediates, products, and byproducts) | Medium (functional group specific) | Medium (complementary to IR, good for symmetric bonds) | Low (monitors chromophores) |
| Specificity | Very High (atom-specific information) | High (characteristic vibrational modes) | High (characteristic vibrational modes) | Low to Medium |
| Sensitivity | Moderate to High (can be enhanced with higher field strengths and cryoprobes) | High | Moderate to High | Very High |
| Quantitative Analysis | Excellent (direct proportionality between signal intensity and concentration) | Good (requires calibration, subject to matrix effects) | Good (requires calibration) | Good (requires calibration, subject to spectral overlap) |
| Identification of Unknowns | Excellent (structural information aids in identifying unexpected species) | Limited (difficult to identify unknowns without reference spectra) | Limited (difficult to identify unknowns without reference spectra) | Poor |
| Solvent/Matrix Interference | Minimal (deuterated solvents often used, but not always necessary) | High (strong absorbance by many common solvents) | Low (water is a weak Raman scatterer) | High (solvent cut-offs and absorbance) |
| Ease of Implementation | Moderate (requires specialized flow cells and magnets) | High (probes are relatively easy to integrate) | High (probes are relatively easy to integrate) | High (fiber optic probes are common) |
| Cost | High | Moderate | Moderate to High | Low to Moderate |
In-Situ NMR: Unparalleled Mechanistic Insight
In-situ NMR spectroscopy offers unparalleled insight into the intricate details of chemical reactions.[1][2][3] For this compound reactions, this translates to the ability to:
-
Simultaneously track multiple species: Monitor the consumption of starting materials, the formation and consumption of the this compound intermediate, the appearance of the final product, and the generation of any side products in a single experiment.
-
Elucidate reaction mechanisms: The high structural resolution of NMR allows for the identification of transient intermediates, providing direct evidence for proposed reaction pathways.
-
Determine reaction kinetics with high precision: By accurately measuring the concentration of each species over time, detailed kinetic models can be developed.
While other techniques like IR and Raman can effectively monitor the disappearance of reactants and the appearance of products based on specific functional group vibrations, they lack the detailed structural information provided by NMR.[4][5] UV-Vis spectroscopy, although highly sensitive, is generally limited to monitoring species that contain a chromophore and often suffers from spectral overlap, making it less suitable for complex reaction mixtures.[6][7]
Experimental Workflow and Comparative Logic
To visualize the practical application and decision-making process, the following diagrams illustrate the experimental workflow for in-situ NMR monitoring and a logical comparison of the available techniques.
Experimental Protocol: In-Situ NMR Monitoring of a this compound Reaction
This protocol provides a general methodology for monitoring the formation of an ester from this compound and an alcohol using in-situ NMR.
1. System Setup:
-
A jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, and inlet/outlet lines.
-
The inlet and outlet lines are connected via PEEK tubing to a flow cell situated within the NMR spectrometer's magnet.
-
A peristaltic or HPLC pump is used to circulate the reaction mixture from the reactor, through the flow cell, and back to the reactor.
-
The NMR spectrometer is equipped with a flow-through probe.
2. Reaction Preparation:
-
Salicylic acid is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in the reactor.
-
The solution is cooled to 0 °C in an ice bath.
-
A stoichiometric amount of a chlorinating agent (e.g., thionyl chloride) is added dropwise to the stirred solution to form this compound in situ.
3. In-Situ NMR Monitoring of this compound Formation:
-
Once the chlorinating agent is added, circulation of the reaction mixture through the NMR flow cell is initiated.
-
A series of ¹H NMR spectra are acquired at regular intervals (e.g., every 1-5 minutes).
-
The reaction is monitored for the disappearance of the salicylic acid signals and the appearance of new signals corresponding to this compound.
4. In-Situ NMR Monitoring of Esterification:
-
Once the formation of this compound is complete (as determined by the stabilization of its NMR signals), the desired alcohol is added to the reactor.
-
The acquisition of time-resolved ¹H NMR spectra continues.
-
The reaction is monitored for the disappearance of the this compound and alcohol signals and the concurrent appearance of the ester product signals.
5. Data Analysis:
-
The acquired NMR spectra are processed (phasing, baseline correction, and referencing).
-
The integrals of characteristic signals for the starting materials, intermediate (this compound), and product are determined for each time point.
-
The concentration of each species is plotted as a function of time to obtain reaction profiles and calculate kinetic parameters.
Conclusion
For researchers and professionals in drug development and chemical synthesis, in-situ NMR spectroscopy stands out as a powerful tool for monitoring this compound reactions. Its ability to provide detailed structural information in real-time offers a significant advantage over other spectroscopic techniques, enabling a deeper understanding of reaction mechanisms, the identification of intermediates and byproducts, and the precise determination of reaction kinetics. While the initial investment for in-situ NMR is higher, the richness of the data and the level of process understanding it affords can lead to more efficient process development, improved yields, and enhanced safety, ultimately justifying the cost for critical applications.
References
- 1. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. In situ NMR metrology reveals reaction mechanisms in redox flow batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of in-line NIR, Raman and UV-visible spectrometries, and at-line NMR spectrometry for the monitoring of an esterification reaction - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Salicyloyl Chloride vs. Benzoyl Chloride: A Comparative Guide to Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of acyl chlorides is paramount for the precise control of chemical synthesis. This guide provides an in-depth comparison of the reactivity of salicyloyl chloride and benzoyl chloride, supported by experimental data and detailed protocols. The key differentiator, the ortho-hydroxyl group in this compound, introduces intramolecular interactions that significantly modulate its electrophilic character compared to the archetypal benzoyl chloride.
Executive Summary
This compound, with its ortho-hydroxyl group, exhibits a generally lower reactivity towards nucleophiles compared to benzoyl chloride. This attenuated reactivity is primarily attributed to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction stabilizes the ground state of the this compound molecule, increasing the energy required to reach the transition state for nucleophilic attack. Furthermore, the hydroxyl group can introduce steric hindrance around the reactive carbonyl center.
| Feature | This compound | Benzoyl Chloride |
| Structure | Benzene ring with an adjacent acyl chloride and hydroxyl group | Benzene ring with an acyl chloride group |
| Key Structural Feature | Intramolecular hydrogen bonding | Unsubstituted |
| Relative Reactivity | Less reactive | More reactive |
| Controlling Factor | Electronic stabilization and steric hindrance from the ortho-hydroxyl group | Electronic effects of the benzene ring |
Theoretical Framework: The Role of the Ortho-Hydroxyl Group
The difference in reactivity between this compound and benzoyl chloride is fundamentally rooted in the presence of the hydroxyl group in the ortho position of this compound. This hydroxyl group can form a hydrogen bond with the carbonyl oxygen of the acyl chloride.
This intramolecular hydrogen bond has two primary consequences:
-
Electronic Stabilization: The hydrogen bond delocalizes electron density, stabilizing the ground state of the this compound molecule. This stabilization increases the activation energy required for a nucleophile to attack the carbonyl carbon, thus slowing down the reaction rate.
-
Steric Hindrance: The ortho-hydroxyl group can sterically hinder the approach of nucleophiles to the electrophilic carbonyl carbon, further decreasing the reaction rate.
The impact of ortho-substituents on the reactivity of benzoyl chlorides has been a subject of study. For instance, a kinetic study on the solvolysis of o-nitrobenzoyl chloride, another ortho-substituted benzoyl chloride, demonstrated altered reactivity patterns compared to its para-substituted counterpart, highlighting the significance of the ortho position in modulating reaction mechanisms.[1]
Experimental Data: A Comparative Analysis
While direct, side-by-side kinetic studies comparing this compound and benzoyl chloride under identical conditions are not abundant in recent literature, we can infer their relative reactivities from established chemical principles and available data for related compounds.
Hydrolysis:
Both this compound and benzoyl chloride react with water to form their respective carboxylic acids (salicylic acid and benzoic acid) and hydrochloric acid. The reaction with benzoyl chloride is typically vigorous. Due to the stabilizing intramolecular hydrogen bond, the hydrolysis of this compound is expected to be slower than that of benzoyl chloride under the same conditions.
Aminolysis:
Esterification:
Acyl chlorides react with alcohols to form esters. The Schotten-Baumann reaction, for example, describes the synthesis of phenyl benzoate from phenol and benzoyl chloride in the presence of a base.[3] The esterification of this compound with alcohols would also occur, but likely at a reduced rate compared to benzoyl chloride.
Experimental Protocols
The following are generalized experimental protocols for the reactions of acyl chlorides with nucleophiles. Specific conditions may need to be optimized for individual substrates.
General Protocol for Amidation (Schotten-Baumann Conditions)
-
Dissolution: Dissolve the amine in a suitable solvent (e.g., dichloromethane, diethyl ether, or a biphasic system with water).
-
Base Addition: Add a base, such as aqueous sodium hydroxide or pyridine, to neutralize the HCl byproduct.
-
Acyl Chloride Addition: Slowly add the acyl chloride (benzoyl chloride or this compound) to the solution, typically at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature for a specified period.
-
Work-up: After the reaction is complete, perform an appropriate work-up, which may include washing with dilute acid and/or base, drying the organic layer, and removing the solvent under reduced pressure.
-
Purification: Purify the resulting amide by recrystallization or chromatography.
General Protocol for Esterification
-
Dissolution: Dissolve the alcohol or phenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine, triethylamine).
-
Acyl Chloride Addition: Add the acyl chloride dropwise to the solution at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., thin-layer chromatography).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and any unreacted starting materials, followed by purification of the ester product.
Visualizing the Reactivity Difference
The logical relationship between the structure of this compound and its reactivity can be visualized as follows:
Caption: Logical flow from structure to reactivity in this compound.
Experimental Workflow for Comparative Analysis
A robust experimental workflow to quantify the reactivity differences would involve parallel reactions under identical conditions.
Caption: Workflow for comparing salicyloyl and benzoyl chloride reactivity.
Conclusion
References
A Comparative Guide to Alternative Reagents for the Salicylation of Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a salicylate moiety into molecules is a critical step in the synthesis of a wide range of pharmaceuticals and other biologically active compounds. Salicylic acid's unique structure, featuring both a carboxylic acid and a phenolic hydroxyl group, allows for diverse chemical modifications. This guide provides an objective comparison of alternative reagents and methodologies for the salicylation of alcohols and amines, focusing on performance, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.
Salicylation of Alcohols: A Comparison of Esterification Methods
The formation of salicylate esters from alcohols is a fundamental transformation in organic synthesis. Two classical and widely used methods, Fischer Esterification and Steglich Esterification, are compared below.
Performance Data
| Reagent/Method | Alcohol Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Fischer Esterification | |||||
| H₂SO₄ (catalyst) | n-Butanol | 6 | 98 (reflux) | 95.1 | [1] |
| Boric Acid (catalyst) | n-Butanol | Not Specified | Not Specified | 90-95 | [2] |
| H₃PO₄/TiO₂-ZrO₂ | n-Butanol | 2 | Not Specified | ~98 | [3] |
| Steglich Esterification | |||||
| DCC, DMAP | Secondary Alcohol | Not Specified | Room Temperature | 88 | [4] |
| DCC, DMAP | Sterically Hindered Alcohol | 3 | 20 | Good | [5] |
| EDC, HOBt, DMAP | Tertiary Alcohol | Not Specified | Room Temperature | 75-95 | [6] |
Experimental Protocols
1. Fischer Esterification of Salicylic Acid with n-Butanol using Sulfuric Acid
-
Materials: Salicylic acid (0.1 mol), n-butanol (0.5 mol), concentrated sulfuric acid (catalytic amount), toluene (10 mL).
-
Procedure: A mixture of salicylic acid, n-butanol, and toluene is placed in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux at 98°C for 6 hours, with continuous removal of water. After the reaction is complete, the mixture is cooled to room temperature. The catalyst is filtered, and the excess n-butanol is removed. The remaining solution is neutralized with 1 M Na₂CO₃ solution and washed with saturated brine until neutral. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The product, n-butyl salicylate, is purified by distillation.[1]
2. Steglich Esterification of a Carboxylic Acid with an Alcohol
-
Materials: Carboxylic acid (1.0 equiv), alcohol (1.0-1.5 equiv), Dicyclohexylcarbodiimide (DCC) (1.1 equiv), 4-Dimethylaminopyridine (DMAP) (0.1 equiv), Dichloromethane (DCM) as solvent.
-
Procedure: The carboxylic acid, alcohol, and DMAP are dissolved in anhydrous DCM under an inert atmosphere. The solution is cooled to 0°C in an ice bath. DCC, dissolved in a small amount of DCM, is added dropwise to the cooled solution. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 0.5 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The crude ester is purified by column chromatography.[4][5]
Methodology Workflow: Fischer vs. Steglich Esterification
Salicylation of Amines: A Comparison of Amidation Methods
The synthesis of salicylamides is another crucial transformation, often employed in the development of pharmaceuticals. This section compares the "Salol Process" and amidation using phosphorus trichloride (PCl₃).
Performance Data
| Reagent/Method | Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Salol Process | |||||
| Phenyl Salicylate | o-Toluidine | >1 | 183-202 | 77-82 | [1] |
| Phenyl Salicylate | m-Trifluoromethylaniline | 3.5 | 180 | 72.4 | [7] |
| PCl₃ Method | |||||
| PCl₃ | Aniline | Not Specified | <25 | Not Specified (Good) | [8] |
| PCl₃ | Substituted Anilines | Not Specified | <25 | 65-85 | [8] |
Experimental Protocols
1. Salol Process for the Synthesis of Salicyl-o-toluidide
-
Materials: Phenyl salicylate (0.2 mol), o-toluidine (0.25 mol), 1,2,4-trichlorobenzene (60 g).
-
Procedure: A mixture of phenyl salicylate, o-toluidine, and 1,2,4-trichlorobenzene is heated to boiling in a flask equipped with a Vigreux column. The phenol formed during the reaction is slowly distilled off. The temperature of the reaction mixture rises from 183°C to 202°C. Heating is continued until the distillation of phenol ceases. The reaction mixture is then cooled, and the product is crystallized, filtered, and washed with ligroin to yield salicyl-o-toluidide.[1]
2. Amidation of Salicylic Acid with Aniline using PCl₃
-
Materials: Salicylic acid (1.0 equiv), Aniline (1.0 equiv), Phosphorus trichloride (0.3 equiv), Inert organic solvent (e.g., toluene).
-
Procedure: Salicylic acid and aniline are dissolved in an inert organic solvent in a reaction flask under a nitrogen atmosphere. The mixture is cooled in an ice bath. Phosphorus trichloride is added dropwise to the stirred solution, ensuring the temperature does not exceed 20-25°C. After the addition is complete, the reaction mixture is stirred at room temperature for a few hours. The resulting precipitate is filtered, washed with a 10% Na₂CO₃ solution to remove unreacted salicylic acid, and then with water. The crude product is purified by recrystallization.[8]
Reaction Scheme: Salol Process vs. PCl₃ Method
Conclusion
The choice of reagent for the salicylation of alcohols and amines depends on several factors, including the nature of the substrate, desired yield, and reaction conditions.
For the esterification of alcohols , Fischer esterification offers a high-yield, straightforward method, particularly with primary alcohols, and can be catalyzed by various acids. Steglich esterification, on the other hand, is advantageous for its mild reaction conditions, making it suitable for more sensitive or sterically hindered substrates.
For the amidation of amines , the Salol process provides a classic and effective route, especially for aromatic amines, though it requires high temperatures. The use of phosphorus trichloride offers a lower-temperature alternative that proceeds in good yields.
Modern coupling reagents, such as HATU and HBTU, also present viable, albeit often more expensive, alternatives for both esterification and amidation, typically offering mild conditions and high efficiency. Researchers should consider the specific requirements of their synthetic targets when selecting the most appropriate salicylation strategy.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. scispace.com [scispace.com]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0262587B1 - Salicylic acid amides, method for their production and their application - Google Patents [patents.google.com]
- 8. Phenyl salicylate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analytical Quantification of Salicylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Salicylic acid and its derivatives are a cornerstone of pharmaceuticals, renowned for their analgesic, anti-inflammatory, and antipyretic properties. Accurate quantification of these compounds in various matrices is paramount for research, quality control, and clinical monitoring. This guide provides a comprehensive comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for the quantification of salicylic acid derivatives is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of commonly employed techniques.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Linearity Range | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | 0.03 - 1.52 µg/mL[1][2] | 0.1 - 4.61 µg/mL[1][2] | 0.1 - 100 µg/mL[1] | Robust, widely available, cost-effective | Moderate sensitivity, potential for matrix interference |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.74 - 3 ng/mL[3] | 1 - 80 ng/mL[4] | 1 - 15000 ng/mL[5] | High sensitivity and selectivity | Higher equipment and operational costs |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 1.0 ng/mL[6] | 10 - 50 ng/mL[7] | 2.0 - 400 ng/mL[6] | High sensitivity, excellent for volatile derivatives | Requires derivatization for non-volatile compounds |
| Capillary Electrophoresis (CE) | Not explicitly found | 0.0005 mg/mL[8] | Not explicitly found | High separation efficiency, low sample and reagent consumption | Lower sensitivity compared to MS methods, reproducibility can be a challenge |
| Spectrophotometry | 1.52 µg/mL[2] | 4.61 µg/mL[2] | 5 - 60 µg/mL[2] | Simple, rapid, and inexpensive | Low sensitivity and selectivity, prone to interference |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of salicylic acid in pharmaceutical formulations and biological fluids.
Sample Preparation (Plasma):
-
To a 200 µL aliquot of plasma, add an internal standard.
-
Acidify the sample.
-
Inject the prepared sample directly onto the HPLC system equipped with a column-switching setup for on-line solid-phase extraction.[9]
Chromatographic Conditions:
-
Column: C-8 Nucleosil (5 µm, 250 mm × 4.6 mm)[9]
-
Mobile Phase: A mixture of water, methanol, acetonitrile, and orthophosphoric acid (650:200:150:1 v/v/v/v).[9]
-
Flow Rate: 1 mL/min[9]
-
Detection: UV absorbance at 225 nm[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying low concentrations of salicylic acid and its metabolites in complex biological matrices.
Sample Preparation (Plasma):
-
To an aliquot of plasma, add an internal standard.
-
Perform protein precipitation by adding acetonitrile containing 0.1% formic acid.[10]
-
Centrifuge the sample and inject the supernatant.
LC-MS/MS Conditions:
-
Column: Reversed-phase column[10]
-
Mobile Phase: Gradient elution using 0.1% formic acid in water and acetonitrile.[11]
-
Ionization: Negative electrospray ionization (ESI)[11]
-
Detection: Multiple Reaction Monitoring (MRM) mode. For salicylic acid, the transition m/z 137.0 → 93.0 is commonly monitored.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is well-suited for the analysis of salicylic acid, particularly after derivatization to increase volatility.
Sample Preparation and Derivatization (Plant Tissue):
-
Extract salicylic acid from homogenized plant tissue.
-
Perform solid-phase extraction for sample clean-up.
-
Evaporate the solvent and derivatize the residue using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
GC-MS Conditions:
-
Column: HP-5MS capillary column[7]
-
Carrier Gas: Helium
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[7]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is a valuable alternative for the analysis of ionizable compounds like salicylic acid.
Sample Preparation (Plasma):
-
For many applications, plasma samples can be injected directly without extensive pretreatment.[12]
CE Conditions:
-
Capillary: Uncoated fused-silica capillary
-
Background Electrolyte: A sodium dodecyl sulfate-containing borate buffer at pH 10.[12]
-
Separation Voltage: 20-25 kV
-
Detection: UV detection at a specified wavelength.
Spectrophotometry
This is a simple and rapid method suitable for the quantification of salicylic acid in less complex samples, such as some cosmetic products.
Sample Preparation (Cosmetic Cream):
-
Accurately weigh about 0.25 g of the sample into a 25 mL volumetric flask.
-
Dissolve the sample in 10 mL of methanol, using vortexing, sonication, or gentle warming as needed.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[13]
Measurement:
-
Prepare a standard stock solution of salicylic acid in methanol.[2]
-
Create a series of working standard solutions.
-
Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorbance (e.g., 301.2 nm).[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways in which salicylic acid is involved, as well as the analytical workflows, can provide a clearer understanding of its mechanism of action and quantification.
Caption: Salicylic acid-mediated plant defense signaling pathway.
Caption: Anti-inflammatory signaling pathway of salicylic acid in humans.
Caption: General experimental workflow for the quantification of salicylic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric analysis of salicylic acid in various forms. [wisdomlib.org]
- 3. bspublications.net [bspublications.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of acetaminophen and salicylic acid in plasma using capillary electrophoresis without sample pretreatment. Improvement of precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov.ph [fda.gov.ph]
A Comparative Guide to the Synthesis of Salicyloyl Chloride: Thionyl Chloride vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of salicyloyl chloride, a key intermediate in the production of various pharmaceuticals and fine chemicals, is commonly achieved through the reaction of salicylic acid with a chlorinating agent. Among the available reagents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two of the most frequently employed. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the most suitable reagent for their specific needs.
Executive Summary
Both thionyl chloride and oxalyl chloride are effective for the conversion of salicylic acid to this compound. Thionyl chloride is a cost-effective and widely used reagent, but the reaction can require elevated temperatures, which may lead to the degradation of the thermally sensitive this compound, resulting in lower yields and impurities. Oxalyl chloride is a milder and more selective reagent that often allows for reactions to be conducted at room temperature, potentially offering higher purity of the final product. However, oxalyl chloride is generally more expensive. The choice between the two reagents will depend on the desired scale of the reaction, purity requirements, and cost considerations.
Data Presentation
| Parameter | Thionyl Chloride | Oxalyl Chloride |
| Typical Reaction Temperature | Reflux (e.g., in an inert solvent like benzene or neat) | Room Temperature |
| Reaction Time | Several hours | Typically 1-2 hours |
| Reported Yield | Variable, can be high but susceptible to degradation of product at high temperatures | Generally reported to be high to excellent for carboxylic acids |
| Purity of Crude Product | Can be lower due to thermal degradation of this compound | Generally higher due to milder reaction conditions |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Work-up | Removal of excess reagent and solvent by distillation/evaporation | Removal of excess reagent and solvent by evaporation |
| Cost | Lower | Higher |
| Safety Considerations | Toxic, corrosive, reacts violently with water. Byproducts are toxic gases. | Toxic, corrosive, reacts violently with water. Byproducts are toxic gases. A minor byproduct from the DMF-catalyzed reaction, dimethylcarbamoyl chloride, is a potent carcinogen.[1] |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of an analogous compound, acetylthis compound.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., benzene, toluene, or neat)
-
Anhydrous conditions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂), salicylic acid is suspended in an inert solvent or used neat.
-
Thionyl chloride (typically in excess) is added to the flask.
-
The mixture is heated to reflux and maintained at this temperature for several hours until the evolution of gases ceases. It is crucial to carefully control the temperature to minimize the degradation of the product.
-
After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation or rotary evaporation under reduced pressure.
-
The crude this compound is then purified, typically by vacuum distillation.
Synthesis of this compound using Oxalyl Chloride
This is a general protocol for the conversion of carboxylic acids to acyl chlorides, as a specific detailed protocol for salicylic acid was not found in the reviewed literature. It has been reported that salicylic acid can be converted to its acid chloride in excellent yields with oxalyl chloride.
Materials:
-
Salicylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Catalytic amount of N,N-dimethylformamide (DMF)
-
Anhydrous conditions
Procedure:
-
To a solution of salicylic acid in anhydrous dichloromethane at room temperature under an inert atmosphere, a catalytic amount of N,N-dimethylformamide (a few drops) is added.
-
Oxalyl chloride (typically 1.1-1.5 equivalents) is then added dropwise to the stirred solution. Gas evolution (CO, CO₂, HCl) will be observed.
-
The reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete.
-
The solvent and excess oxalyl chloride are removed by rotary evaporation to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation, though the crude product is often of high purity.
Reaction Mechanisms and Selectivity
The conversion of a carboxylic acid to an acyl chloride by both thionyl chloride and oxalyl chloride proceeds through the formation of a highly reactive intermediate, which is then attacked by a chloride ion.
A key consideration in the synthesis of this compound is the presence of the phenolic hydroxyl group, which could potentially react with the chlorinating agent.
-
Thionyl Chloride: The phenolic hydroxyl group is generally considered to be unreactive towards thionyl chloride under the conditions used for the conversion of the carboxylic acid. This selectivity is a significant advantage.
-
Oxalyl Chloride: Oxalyl chloride is known to be a milder and more selective reagent compared to thionyl chloride.[1] While it can react with alcohols, the reaction with the more acidic carboxylic acid is favored. The use of milder, room temperature conditions further enhances the selectivity for the carboxylic acid group over the phenolic hydroxyl group.
Visualizing the Workflow and Reaction
Conclusion
The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound is a trade-off between cost, reaction conditions, and desired product purity. For large-scale industrial processes where cost is a primary driver, thionyl chloride may be preferred, with careful optimization of reaction temperature to mitigate product degradation. For laboratory-scale syntheses, particularly in the development of pharmaceuticals where high purity is paramount, the milder conditions and higher selectivity of oxalyl chloride often make it the more advantageous reagent, despite its higher cost. Researchers should carefully consider these factors to select the optimal synthetic route for their application.
References
Unveiling the Spectroscopic Fingerprints of Salicyloyl Chloride Synthesis Byproducts: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of salicyloyl chloride is a critical step in the production of numerous pharmaceutical compounds. However, the reaction of salicylic acid with chlorinating agents such as thionyl chloride is not always a straightforward process and can lead to the formation of various byproducts. The presence of these impurities can impact reaction yields, downstream processes, and the purity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the spectroscopic identification of potential byproducts, supported by experimental data and detailed protocols, to aid in the monitoring and control of this important chemical transformation.
The primary reaction for the synthesis of this compound involves the conversion of the carboxylic acid group of salicylic acid into an acyl chloride. When thionyl chloride (SOCl₂) is used as the chlorinating agent, the main byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. However, side reactions and degradation, particularly at elevated temperatures, can lead to the formation of other impurities. This compound itself is known to be unstable at higher temperatures, which can result in the formation of polymeric materials and other degradation products. Furthermore, the presence of the hydroxyl group on the salicylic acid molecule introduces the possibility of side reactions if not properly managed.
Spectroscopic Comparison of Key Compounds
To effectively identify the desired product and distinguish it from potential byproducts, a thorough understanding of their spectroscopic characteristics is essential. The following tables summarize the key spectroscopic data for this compound and potential byproducts.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Chemical Shift (ppm) and Multiplicity | Assignment |
| This compound | 7.95 (dd, 1H), 7.65 (td, 1H), 7.40 (td, 1H), 7.20 (dd, 1H), 5.5-6.5 (br s, 1H) | Aromatic CH, Phenolic OH |
| Salicylic Acid | 10.5-12.0 (br s, 1H), 7.85 (dd, 1H), 7.55 (td, 1H), 7.00 (dd, 1H), 6.95 (td, 1H) | Carboxylic OH, Aromatic CH |
| Polysalicylate (repeating unit) | 8.10 (br, 2H), 7.80 (br, 2H), 7.45 (br, 2H), 7.35 (br, 2H) | Aromatic CH |
Table 2: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch (Acid Chloride) | C=O Stretch (Ester/Carboxylic Acid) | O-H Stretch |
| This compound | ~1785 | - | ~3200-3600 |
| Salicylic Acid | - | ~1650-1700 | ~2500-3300 (broad) |
| Polysalicylate | - | ~1730-1760 | - |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 156/158 (Cl isotope pattern) | 139, 121, 93 |
| Salicylic Acid | 138 | 120, 92 |
| Polysalicylate | Varies (polymeric distribution) | Repeating unit loss |
Reaction Pathways and Byproduct Formation
The formation of this compound from salicylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. However, side reactions can occur, leading to the formation of impurities.
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
High temperatures can promote the self-esterification of salicylic acid or the polymerization of this compound, leading to the formation of polymeric byproducts. The instability of this compound, especially at elevated temperatures, can also lead to various degradation products. Protecting the phenolic hydroxyl group of salicylic acid prior to the reaction with the chlorinating agent is a strategy that can be employed to minimize these side reactions.
Experimental Protocols
Synthesis of this compound
A typical laboratory-scale synthesis involves the reaction of salicylic acid with an excess of thionyl chloride, often in an inert solvent such as toluene or dichloromethane.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid (1 equivalent).
-
Under a nitrogen atmosphere, add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 40-60 °C) and monitor the progress of the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Spectroscopic Analysis Workflow
A general workflow for the spectroscopic identification of the product and byproducts is outlined below.
Caption: General workflow for spectroscopic analysis of the this compound reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for identifying the main product and any significant byproducts. The disappearance of the carboxylic acid proton signal of salicylic acid and the appearance of the characteristic aromatic signals for this compound are key indicators of a successful reaction. The presence of broad, unresolved peaks in the aromatic region may suggest the formation of polymeric material.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the progress of the reaction in real-time. The key transformation to observe is the disappearance of the broad O-H stretch of the carboxylic acid in salicylic acid and the appearance of the sharp, strong C=O stretching vibration of the acid chloride in this compound at a higher wavenumber. The C=O stretch of any polymeric ester byproducts will appear at a different frequency.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product and to identify impurities. The characteristic isotopic pattern of chlorine (M and M+2 peaks in a roughly 3:1 ratio) is a definitive indicator for the presence of this compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Analysis of the reaction mixture by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can help to separate and identify volatile byproducts.
By employing a combination of these spectroscopic techniques and understanding the potential side reactions, researchers can effectively monitor the synthesis of this compound, identify and characterize any byproducts, and optimize reaction conditions to ensure the production of a high-purity product essential for the development of safe and effective pharmaceuticals.
A Comparative Guide to the Synthesis and Analytical Validation of Salicyloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes to Salicyloyl chloride, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The performance of each method is evaluated based on reported yields and reaction conditions. Furthermore, this guide outlines the essential analytical techniques for the validation of this compound synthesis, complete with expected data and detailed experimental protocols.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound from Salicylic acid is typically achieved through the use of a chlorinating agent. The three most common reagents for this transformation are Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), and Phosphorus pentachloride (PCl₅). The choice of reagent can significantly impact the reaction conditions, yield, and purity of the final product.
| Synthesis Method | Reagent | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Method A | Thionyl chloride (SOCl₂) | Refluxing in an inert solvent (e.g., toluene, chloroform) or neat. | ~80-95% | Readily available, relatively inexpensive, gaseous byproducts (SO₂ and HCl) are easily removed. | Can lead to the formation of colored impurities, requires careful handling due to its corrosive and toxic nature. |
| Method B | Oxalyl chloride ((COCl)₂) | Room temperature or gentle warming in a chlorinated solvent (e.g., dichloromethane) with a catalytic amount of DMF. | High (often >90%) | Milder reaction conditions, volatile byproducts (CO, CO₂, HCl) are easily removed. | More expensive than thionyl chloride, highly toxic and moisture-sensitive. |
| Method C | Phosphorus pentachloride (PCl₅) | Stirring at room temperature or gentle heating in an inert solvent (e.g., carbon tetrachloride, benzene). | Variable, typically lower than other methods. | Effective for less reactive carboxylic acids. | Solid byproduct (POCl₃) can complicate purification, PCl₅ is a hazardous solid. |
Experimental Protocols for Synthesis
Method A: Synthesis using Thionyl Chloride
-
Setup: A round-bottom flask is equipped with a reflux condenser and a gas trap to absorb HCl and SO₂ gases.
-
Reagents: Salicylic acid (1.0 eq) is placed in the flask. An excess of Thionyl chloride (1.5-2.0 eq) is added, either neat or with an inert solvent like toluene.
-
Reaction: The mixture is heated to reflux (typically 80-110 °C depending on the solvent) and maintained for 1-3 hours, or until the evolution of gas ceases.
-
Workup: The excess Thionyl chloride and solvent are removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation.
Method B: Synthesis using Oxalyl Chloride
-
Setup: A dry, inert atmosphere is maintained in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagents: Salicylic acid (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) is added.
-
Reaction: Oxalyl chloride (1.2-1.5 eq) is added dropwise to the solution at room temperature. The reaction is stirred for 1-2 hours.
-
Workup: The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Method C: Synthesis using Phosphorus Pentachloride
-
Setup: A round-bottom flask is equipped with a mechanical stirrer and a gas outlet.
-
Reagents: Salicylic acid (1.0 eq) and Phosphorus pentachloride (1.1 eq) are mixed in a dry, inert solvent such as carbon tetrachloride.
-
Reaction: The mixture is stirred at room temperature for 2-4 hours. The reaction may require gentle heating to initiate.
-
Workup: The solid byproduct, phosphoryl chloride (POCl₃), is removed by filtration. The solvent is then evaporated under reduced pressure, and the resulting this compound is purified by vacuum distillation.
Analytical Validation of this compound
Thorough analytical validation is crucial to confirm the identity, purity, and yield of the synthesized this compound. The following techniques are commonly employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
Expected Chemical Shifts (in CDCl₃):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~11.0 | Singlet | -OH |
| ~8.0 | Doublet of doublets | Ar-H (ortho to -COCl) | |
| ~7.6 | Triplet of doublets | Ar-H (para to -OH) | |
| ~7.1 | Doublet | Ar-H (ortho to -OH) | |
| ~7.0 | Triplet | Ar-H (meta to -OH) | |
| ¹³C | ~168.0 | Singlet | C=O (acid chloride) |
| ~160.0 | Singlet | C-OH | |
| ~137.0 | Singlet | Ar-C (para to -OH) | |
| ~132.0 | Singlet | Ar-C (ortho to -COCl) | |
| ~124.0 | Singlet | Ar-C (ipso to -COCl) | |
| ~120.0 | Singlet | Ar-C (ortho to -OH) | |
| ~118.0 | Singlet | Ar-C (meta to -OH) |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Broad | O-H stretch (intramolecular hydrogen bonding) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1780 | Strong | C=O stretch (acid chloride) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |
| ~1250 | Strong | C-O stretch |
| ~850 | Strong | C-Cl stretch |
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation: A thin film of the liquid this compound is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used in a liquid cell.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that separates the components of a mixture and provides mass information for each component, allowing for both qualitative and quantitative analysis.
Expected Data:
-
Gas Chromatogram: A single major peak corresponding to this compound. The retention time will depend on the specific GC conditions (column, temperature program, etc.).
-
Mass Spectrum: The molecular ion peak (M⁺) should be observed at m/z 156. The spectrum will also show a characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio). Key fragment ions may include those corresponding to the loss of Cl (m/z 121) and COCl (m/z 93).
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume of the sample into the GC. A typical column could be a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer (typically using electron ionization) and the mass spectrum is recorded.
-
Data Analysis: Analyze the chromatogram for purity and the mass spectrum for structural confirmation.
Visualizing the Workflow
Caption: Workflow for the synthesis and validation of this compound.
Caption: Relationship between this compound and analytical validation techniques.
comparative study of acylating agents for specific organic transformations
For Researchers, Scientists, and Drug Development Professionals
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, natural products, and advanced materials. The choice of acylating agent is critical, directly influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of common acylating agents for key organic transformations, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal reagent for your synthetic needs.
Performance Comparison of Acylating Agents
The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids . This trend is reflected in the reaction conditions required and the yields obtained. The following tables summarize quantitative data for the acylation of alcohols and amines, two of the most common nucleophilic substrates in organic synthesis.
O-Acylation of Alcohols and Phenols
The esterification of hydroxyl groups is a fundamental transformation, often employed for protection or to introduce functional handles. The choice between acetyl chloride and acetic anhydride is often a balance between reactivity and handling considerations.
Table 1: Comparative Acetylation of Benzyl Alcohol
| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 | [1] |
| 2 | Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 | [1] |
| 3 | Acetic Anhydride | None | Solvent-free | 60 | 7 | >99 | [2][3] |
| 4 | Acetic Acid | ZPZn | Solvent-free | 60 | 5 | 85 | [4] |
Table 2: Comparative Acetylation of Phenol
| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 1.5 | 92 | [1] |
| 2 | Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 1 | 96 | [1] |
| 3 | Acetic Anhydride | ZPZn | Solvent-free | 60 | 0.75 | 89 | [4] |
| 4 | Acetic Acid | ZPZn | Solvent-free | 110 | 3 | 72 | [4] |
ZPZn = Zinc Zirconium Phosphate
N-Acylation of Amines
The formation of amides is a critical transformation in peptide synthesis and the preparation of numerous active pharmaceutical ingredients. The high nucleophilicity of amines allows for rapid acylation, often under mild conditions.
Table 3: Comparative N-Acetylation of Aniline
| Entry | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Acetic Anhydride | None | Water | Room Temp. | 15 min | 95 | [5] |
| 2 | Acetyl Chloride | Pyridine | Dichloromethane | 0 - Room Temp. | ~1 h | High | General Protocol |
| 3 | Acetic Acid | Zinc Dust | Solvent-free | Reflux | ~1 h | High | [6] |
| 4 | Acetonitrile | Alumina | Toluene (Flow) | 200 | N/A | 85 | [7] |
Detailed Methodologies
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for representative acylation reactions.
Protocol 1: Acetylation of Benzyl Alcohol with Acetyl Chloride and ZnCl₂
Materials:
-
Benzyl alcohol (1 mmol, 0.103 mL)
-
Acetyl chloride (1.2 mmol, 0.085 mL)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.5 mmol, 0.068 g)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of benzyl alcohol in dichloromethane (10 mL) in a round-bottom flask, add anhydrous ZnCl₂.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring (typically 15-20 minutes).[1]
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Acetylation of Aniline with Acetic Anhydride
Materials:
-
Aniline (1 mmol, 0.091 mL)
-
Acetic anhydride (1.2 mmol, 0.113 mL)
-
Water
-
Ice
Procedure:
-
In a small flask, suspend aniline in 5 mL of water.
-
Add acetic anhydride to the suspension at room temperature with vigorous stirring.[5]
-
Continue stirring for 15 minutes. The product, acetanilide, will precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude acetanilide can be recrystallized from hot water or ethanol to yield pure, crystalline product.
Visualizing Key Concepts and Workflows
Hedgehog Signaling Pathway and Acylation
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can be implicated in cancer when aberrantly activated. A key step in this pathway is the N-palmitoylation of the Sonic hedgehog (SHH) protein, a reaction catalyzed by the enzyme Hedgehog acyltransferase (HHAT).[7] This acylation is essential for the proper signaling activity of the SHH protein. Inhibitors of HHAT are therefore of significant interest as potential therapeutic agents.
Caption: Acylation in the Hedgehog signaling pathway.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to objectively compare the efficacy of different acylating agents for a specific transformation. The following workflow outlines the key steps in such a comparative study.
Caption: A systematic workflow for comparing acylating agents.
Decision Framework for Selecting an Acylating Agent
The selection of an appropriate acylating agent is a multifactorial decision. This logical diagram provides a framework for navigating this choice based on key experimental parameters.
References
- 1. α-Keto Acids: Acylating Agents in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. nests.tribal.gov.in [nests.tribal.gov.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Salicyloyl Chloride: A Step-by-Step Guide
The safe disposal of salicyloyl chloride is critical for ensuring laboratory safety and environmental protection. As an acyl chloride, it is corrosive and reacts vigorously with water and other nucleophiles. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Adherence to good industrial hygiene and safety practices is paramount.[1][2]
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent contact with skin and eyes and to avoid inhalation of vapors.[1]
| PPE Component | Specification | Purpose |
| Gloves | Chemical-impermeable (e.g., Nitrile, Neoprene) | To protect hands from chemical burns and absorption. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes of the chemical. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a fume hood | To prevent inhalation of corrosive vapors and HCl gas produced during hydrolysis. |
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention. [1]
Step-by-Step Disposal Protocol: Neutralization via Hydrolysis
This compound, like other acyl chlorides, undergoes rapid hydrolysis when it reacts with water. This reaction is vigorous, exothermic, and produces hydrochloric acid (HCl) as a byproduct.[3][4] The recommended disposal method is to carefully control this hydrolysis reaction by slowly adding the this compound to a basic solution, which will neutralize the resulting acid.
Materials Required:
| Material | Purpose |
| Large Beaker | To contain the reaction and allow for stirring and cooling. |
| Stir Plate & Stir Bar | For continuous mixing of the solution. |
| Ice Bath | To control the exothermic reaction temperature. |
| 5-10% Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution | Neutralizing agent. |
| pH paper or pH meter | To verify the final pH of the solution. |
Experimental Protocol:
-
Preparation: Place a large beaker containing a 5-10% solution of sodium bicarbonate or sodium hydroxide on a stir plate within a chemical fume hood. Begin stirring and place the beaker in an ice bath to keep the solution cool.
-
Slow Addition: Using a pipette or dropping funnel, add the this compound dropwise to the center of the vortex of the stirring basic solution. Crucially, add it very slowly to control the rate of reaction and heat generation. The vigorous reaction will produce salicylic acid and carbon dioxide gas (if using bicarbonate) or sodium salicylate and water (if using NaOH).
-
Monitoring: Continue stirring the solution for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
Neutralization Check: Once the reaction has subsided, remove the beaker from the ice bath and allow it to reach room temperature. Check the pH of the solution using pH paper or a pH meter. The ideal pH should be between 6.0 and 8.0. If the solution is still acidic, add more basic solution until the desired pH is reached.
-
Final Disposal: Once neutralized, the resulting aqueous solution of sodium salicylate and sodium chloride can typically be washed down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Chemical Incompatibility and Storage
To prevent hazardous reactions, this compound must be stored and handled away from incompatible materials.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatible Materials: Avoid contact with water, alcohols, strong bases, oxidizing agents, and metals. The primary hazard is its reaction with water or moisture, which can lead to the release of corrosive HCl gas.[3][5] Do not store near foodstuffs or other reactive chemicals.[1]
By following these detailed procedures, researchers can safely manage and dispose of this compound, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling Salicyloyl chloride
Disclaimer: This document provides guidance on the safe handling of Salicyloyl chloride. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of acid chlorides and the safety data for the closely related compound, Benzoyl chloride. Always consult with your institution's safety officer and review all available safety information before handling this chemical.
This compound is a corrosive and reactive acid chloride that requires stringent safety protocols to prevent harm to personnel and property. This guide outlines the essential personal protective equipment (PPE), handling procedures, and emergency responses necessary for the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The primary defense against the hazards of this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for handling this substance.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times to protect against splashes. A full-face shield must be worn over the goggles when there is a significant risk of splashing, such as during dispensing or transfers of larger quantities. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving is recommended. Use a pair of nitrile gloves as the inner layer and a pair of butyl rubber or Viton™ gloves as the outer layer for extended contact. Inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be worn and fully buttoned. A chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills and splashes. |
| Respiratory Protection | Respirator | All handling of this compound must be conducted in a certified chemical fume hood. If there is a risk of exposure above the occupational exposure limit, or in the event of a fume hood failure, a full-face respirator with an organic vapor/acid gas cartridge is required. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are mandatory to protect against spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step operational plan provides guidance from preparation to disposal.
2.1. Pre-Handling Preparations
-
Information Review: Read and understand this safety guide and any available safety information for this compound and related acid chlorides.
-
Fume Hood Check: Ensure the chemical fume hood is functioning correctly and has a current certification. The sash should be kept as low as possible during the experiment.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available.
-
PPE Inspection: Inspect all PPE for damage or contamination before donning.
-
Material Compatibility: Ensure all equipment that will come into contact with this compound is dry and made of compatible materials (e.g., glass, PTFE). Acid chlorides react violently with water and other protic solvents.
2.2. Handling Procedure
-
Dispensing: Carefully and slowly dispense the required amount of this compound in the chemical fume hood. Use a clean, dry syringe or cannula for transfers.
-
Reaction Setup: If setting up a reaction, ensure the apparatus is securely clamped and that any additions of this compound are done slowly and in a controlled manner, especially to reaction mixtures containing nucleophiles.
-
Container Sealing: Keep the container of this compound tightly sealed when not in use to prevent reaction with atmospheric moisture.
-
Avoid Incompatibilities: Keep this compound away from water, alcohols, bases, and oxidizing agents.
2.3. Post-Handling and Waste Disposal
-
Decontamination: Carefully quench any residual this compound on equipment by slowly adding it to a stirred, cooled solution of sodium bicarbonate. This should be done in a fume hood.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office.
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, neutralize the spill with a suitable absorbent material such as sodium bicarbonate or a commercial spill kit for corrosive liquids. Ventilate the area and clean up the residue. For large spills, contact your institution's emergency response team. |
| Fire | Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do NOT use water, as this compound reacts violently with it. |
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
